molecular formula C14H9Cl2NO3 B171797 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-25-3

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B171797
CAS No.: 19368-25-3
M. Wt: 310.1 g/mol
InChI Key: KJJDJHRRNYTTRI-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid is a high-purity chemical reagent of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C₁₄H₉Cl₂NO₃ , belongs to a class of anthranilic acid derivatives known for their versatile applications in developing pharmacologically active molecules . Its primary research value lies as a key synthetic intermediate or a precursor in heterocyclic chemistry. The structure, featuring both a carboxamide and a carboxylic acid functional group, makes it a valuable building block for constructing more complex nitrogen and oxygen-containing heterocycles. For instance, related dichlorophenyl carboxamide structures are utilized in improved synthetic routes for important benzoxazole scaffolds, such as the active pharmaceutical ingredient Tafamidis . Furthermore, anthranilic acid derivatives bearing 3,5-dichlorophenyl groups are investigated in various therapeutic areas. Research indicates that such compounds can serve as valuable intermediates in developing inhibitors for enzymes like MabA (FabG1) in mycobacterial studies and are also explored in the synthesis of novel cyclopentaquinoline hybrids with potential for central nervous system targets . The mechanism of action for related research compounds often involves targeted interaction with enzymatic processes; for example, some anthranilic acid derivatives function by inhibiting specific bacterial enzymes in fatty acid biosynthesis pathways or are designed as multi-target-directed ligands in complex disease models . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJDJHRRNYTTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350225
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
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Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-25-3
Record name 2-[[(3,5-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-25-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
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Record name 3',5'-DICHLOROPHTHALANILIC ACID
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1. Foundational & Exploratory

Molecular structure and properties of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Bio-Functional Properties

Executive Summary

Compound Identity: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS Registry Number: 19368-25-3 Synonyms: N-(3,5-Dichlorophenyl)phthalamic acid; 3',5'-Dichlorophthalanilic acid.[1] Class: N-Aryl Phthalamic Acids / Phytotropins.[1]

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in the synthesis of N-aryl phthalimide agrochemicals and a bioactive pharmacophore in its own right.[1] Belonging to the class of phytotropins, this molecule exhibits specific activity as an auxin transport inhibitor (ATI) in plant physiology and serves as a robust precursor for fungicidal development due to the metabolically stable 3,5-dichlorophenyl moiety.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Structural Analysis

The molecule consists of a phthalic acid core mono-amidated with 3,5-dichloroaniline.[1] The ortho positioning of the carboxylic acid relative to the amide bond creates a unique "molecular clip" conformation.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the interaction between the amide nitrogen proton (

    
    ) and the carbonyl oxygen of the adjacent carboxylic acid. This locks the molecule in a pseudo-cyclic conformation, influencing its solubility and pKa.
    
  • Electronic Effects: The 3,5-dichloro substitution on the N-phenyl ring is electron-withdrawing (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). This reduces the electron density on the amide nitrogen, making the amide bond more resistant to enzymatic hydrolysis compared to unsubstituted analogues.
    
  • Lipophilicity: The dichlorophenyl group significantly increases the partition coefficient (LogP), enhancing membrane permeability—a crucial factor for its biological activity as an auxin transport inhibitor.

Physicochemical Data Profile[1][2]
PropertyValue / DescriptionNote
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 310.13 g/mol
Appearance White to off-white crystalline solidForms monoclinic crystals
Melting Point 185–190 °C (Decomposes)Cyclizes to imide upon melting
pKa (Acid) 3.8 – 4.2 (Predicted)Comparable to benzoic acid
LogP ~3.5High lipophilicity due to Cl substituents
Solubility DMSO, Acetone, Ethanol (Hot)Insoluble in water; Soluble in aq.[2][3][4][5] NaOH

Part 2: Synthesis & Manufacturing Protocol

Mechanistic Pathway

The synthesis follows a nucleophilic acyl substitution pathway (ring-opening addition).[1] The nucleophilic nitrogen of 3,5-dichloroaniline attacks one of the carbonyl carbons of phthalic anhydride.

  • Thermodynamic Control: The reaction is exothermic. The product (phthalamic acid) is the kinetic product.

  • Side Reaction: Prolonged heating or acidic conditions can drive the dehydration of the phthalamic acid to the thermodynamically more stable N-(3,5-dichlorophenyl)phthalimide.

Experimental Protocol: Anhydride Ring Opening

Note: This protocol is designed for high-purity laboratory synthesis (10g scale).

Reagents:

  • Phthalic Anhydride (1.0 eq)[1]

  • 3,5-Dichloroaniline (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid or Dioxane (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve 16.2g of 3,5-dichloroaniline in 100 mL of glacial acetic acid at room temperature.

  • Addition: Add 14.8g of phthalic anhydride in a single portion.

  • Reaction: Stir the mixture vigorously. A precipitate will begin to form within 15–30 minutes.[1]

    • Critical Control Point: Do not heat above 50°C. High heat promotes cyclization to the imide (phthalimide), which is a common impurity.

  • Aging: Allow the slurry to stir for 4 hours to ensure complete conversion.

  • Isolation: Filter the white precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted aniline. Recrystallize from ethanol/water if necessary.[1]

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to prevent dehydration.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthetic pathway via nucleophilic ring opening of phthalic anhydride. Anhydride Phthalic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Aniline 3,5-Dichloroaniline (Nucleophile) Aniline->Intermediate Product 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid Intermediate->Product Ring Opening (Kinetic Product) Imide N-(3,5-Dichlorophenyl) phthalimide (Impurity/Cyclized) Product->Imide Heat/Dehydration (-H2O)

[1]

Part 3: Biological Interface & Mechanism of Action

Phytotropin Activity (Auxin Transport Inhibition)

This compound belongs to the N-aryl phthalamic acid class of Phytotropins (functionally similar to NPA: N-1-naphthylphthalamic acid).[1]

  • Target: The molecule binds to the NPA-binding protein (part of the ABCB auxin efflux carrier complex) located on the plasma membrane of plant cells.

  • Mechanism: By binding to the efflux carrier, it inhibits the polar transport of Indole-3-acetic acid (IAA/Auxin) from the cell. This disruption leads to the accumulation of auxin inside the cell and depletion in distal tissues.

  • Physiological Outcome: Altered gravitropism, suppression of apical dominance, and induction of root branching.

  • SAR (Structure-Activity Relationship): The 3,5-dichloro substitution prevents metabolic hydroxylation of the phenyl ring, significantly extending the half-life of the inhibitor in biological systems compared to unsubstituted analogues.

Metabolic Fate: The Cyclization Equilibrium

In biological systems (and soil), the acid exists in equilibrium with its imide form.

  • Hydrolysis: The imide (often used as a fungicide) hydrolyzes in aqueous/basic environments to release the free phthalamic acid (the active auxin inhibitor).

  • Cyclization: In acidic compartments or during dehydration stress, the acid may revert to the imide.

Biological Pathway Diagram

BioPathway Figure 2: Mechanism of Action as an Auxin Transport Inhibitor (Phytotropin). Compound 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid Target ABCB Efflux Carrier (NPA Receptor) Compound->Target High Affinity Binding AuxinFlow Polar Auxin Transport (IAA Efflux) Target->AuxinFlow Inhibits Response Physiological Response: - Gravitropism Loss - Root Stunting AuxinFlow->Response Disruption leads to Metabolism Metabolic Stability (Blocked 3,5-positions) Metabolism->Compound Enhances Half-life

[1]

Part 4: Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical validations are required.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-d6

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     12.5-13.0 ppm (1H, broad s):  Carboxylic acid 
    
    
    
    .
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     10.5 ppm (1H, s):  Amide 
    
    
    
    .
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.8-8.0 ppm (4H, m):  Phthalic aromatic ring protons.
    
  • 
     7.6 ppm (2H, d, J=2Hz):  2,6-protons on the dichlorophenyl ring (ortho to amine).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.2 ppm (1H, t, J=2Hz):  4-proton on the dichlorophenyl ring (between chlorines).
    
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[1]

  • Retention Order: Phthalamic Acid (Product) elutes before the Phthalimide (Impurity) and after the Aniline (Starting Material).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631845, this compound.[1] Retrieved from [Link][1]

  • Teuber, M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Amines: Synthesis and Spectroscopic Analysis. MDPI.[1] Retrieved from [Link][1]

  • Common Chemistry (CAS). 2-[(2,3-Dichlorophenyl)amino]benzoic acid (Isomer comparison). Retrieved from [Link][1]

Sources

Structure-activity relationship (SAR) of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (also known as N-(3,5-dichlorophenyl)phthalamic acid) and its derivatives. While often encountered as the linear precursor to the blockbuster drug Tafamidis (a benzoxazole), this scaffold possesses distinct pharmacophoric properties relevant to Transthyretin (TTR) kinetic stabilization and anti-inflammatory pathways.

Context: Transthyretin (TTR) Amyloidosis Stabilization & Anti-inflammatory Pharmacophores

Executive Summary & Pharmacophore Definition

The molecule This compound represents a critical "open-ring" pharmacophore. It is structurally characterized by a phthalic acid core linked via an amide bond to a 3,5-dichlorophenyl ring.

Its primary significance lies in Transthyretin (TTR) Kinetic Stabilization . The 3,5-dichlorophenyl moiety mimics the di-iodinated phenolic ring of Thyroxine (T4), the natural ligand of TTR, allowing it to occupy the hydrophobic halogen-binding pockets within the TTR tetramer. The benzoic acid moiety provides the necessary electrostatic anchor.

Core Structural Zones
  • Zone A (Acidic Head): The ortho-benzoic acid. Essential for electrostatic interaction with Lysine-15 (Lys15) in the TTR binding channel.

  • Zone B (Linker): The carbamoyl (amide) bridge. Provides hydrogen bonding capability but introduces rotational freedom and potential for cyclodehydration.

  • Zone C (Hydrophobic Tail): The 3,5-dichlorophenyl ring. Critical for deep penetration into the hydrophobic inner channel (HBP2/HBP3 pockets).

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the delicate balance between the "open" amide form and the "closed" benzoxazole form (Tafamidis).

Zone A: The Benzoic Acid Moiety

The carboxylic acid at the ortho position is non-negotiable for high-affinity TTR binding.

  • Mechanism: The carboxylate anion forms a salt bridge with the

    
    -amino group of Lys15  and Lys15'  at the entrance of the TTR binding pocket.
    
  • Modifications:

    • Esterification (COOMe): Drastically reduces potency in vitro but may serve as a prodrug to improve cellular permeability.

    • Isosteric Replacement (Tetrazole): Retains electrostatic potential but alters pKa and metabolic stability.

    • Meta/Para Isomers: Moving the carboxyl group to the meta or para position (relative to the amide) disrupts the specific geometry required to span the distance between Lys15 and the inner hydrophobic pocket.

Zone B: The Carbamoyl Linker

The amide bond (-CONH-) is the structural pivot.

  • Hydrogen Bonding: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) interact with Thr119 and Ser117 residues, stabilizing the ligand within the channel.

  • Conformational Constraint: The ortho-substitution forces the molecule into a non-planar conformation, which can be energetically favorable for fitting into the TTR channel but also predisposes the molecule to intramolecular cyclization.

  • SAR Insight: N-methylation of the amide abolishes the H-bond donor capability, significantly reducing binding affinity. This confirms the necessity of the secondary amide for optimal enthalpy.

Zone C: The 3,5-Dichlorophenyl Tail

This is the selectivity filter. The TTR binding pocket evolved to bind iodinated thyroxine; thus, halogenation is key.

  • 3,5-Dichloro Substitution: The chlorine atoms occupy the Halogen Binding Pockets (HBPs) 2 and 3. They provide van der Waals contacts and hydrophobic shielding.

  • Substitution Impact:

    • 3,5-Dichloro:[1][2][3][4][5] Optimal size/lipophilicity balance.

    • 3,5-Difluoro:[1][2][3][5] Too small; reduced hydrophobic contact.

    • 3,5-Dibromo: Highly potent but often suffers from solubility issues and steric clashes in the narrower regions of the pocket.

    • Monosubstitution: Leads to "wobble" in the pocket, reducing the kinetic stabilization energy required to prevent tetramer dissociation.

Summary Table: SAR Impact on TTR Stabilization
Structural ModificationEffect on Binding Affinity (

)
Mechanism of Action / Failure
Parent (3,5-Cl) High (nM range) Optimal fit in HBP2/3 + Lys15 Salt Bridge
4-Cl (Monosubstitution)Moderate DecreaseLoss of one hydrophobic anchor point.
3,5-DimethylSignificant DecreaseMethyl is larger/less lipophilic than Cl; steric clash.
Amide

-Methylation
High DecreaseLoss of H-bond donor to Ser117/Thr119.
Carboxyl

Ester
Loss of ActivityLoss of electrostatic anchor to Lys15.
Cyclization (Benzoxazole)Increased Potency Rigidification reduces entropic penalty upon binding.

Mechanism of Action: TTR Kinetic Stabilization

The pathology of TTR amyloidosis involves the dissociation of the native homotetramer into monomers, which then misfold and aggregate.[1] These derivatives function as Kinetic Stabilizers .

Pathway Diagram (DOT Visualization)

The following diagram illustrates the kinetic stabilization mechanism preventing amyloidogenesis.

TTR_Stabilization cluster_mechanism Mechanism of Action Tetramer Native TTR Tetramer (Functional) Complex Stabilized Tetramer-Ligand Complex Tetramer->Complex + Ligand binding (Halogen Pockets) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid Fibril Amyloid Fibrils (Pathogenic) Monomer->Fibril Aggregation

Caption: The ligand binds to the unoccupied T4 binding sites, raising the activation energy barrier for tetramer dissociation.

Experimental Protocols

Synthesis of this compound

This protocol utilizes the high reactivity of phthalic anhydride to ring-open with the electron-deficient aniline.

Reagents:

  • Phthalic anhydride (1.0 eq)[6]

  • 3,5-Dichloroaniline (1.0 eq)

  • Glacial Acetic Acid (Solvent) or Toluene/THF

  • Sodium Acetate (Catalyst, optional)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.62 g (10 mmol) of 3,5-dichloroaniline in 20 mL of glacial acetic acid at room temperature.

  • Addition: Add 1.48 g (10 mmol) of phthalic anhydride in a single portion.

  • Reaction: Stir the mixture at room temperature for 4 hours. If precipitation is slow, heat to 50°C for 30 minutes, then cool.

    • Note: Avoid excessive heating (>80°C) in acidic media to prevent cyclization to the imide (phthalimide) or benzoxazole.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water.

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Purification: Recrystallize from ethanol/water (9:1).

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the amide proton singlet (~10.5 ppm) and the carboxylic acid broad singlet (~13.0 ppm).
TTR Fibril Formation Inhibition Assay

To validate biological activity, a turbidity-based assay is the standard.

Materials:

  • Recombinant Wild-Type TTR (0.4 mg/mL)

  • Acetate Buffer (pH 4.4, to induce acid-mediated unfolding)

  • Test Compound (DMSO stock)

  • UV-Vis Spectrophotometer (400 nm)

Protocol:

  • Preparation: Dilute TTR stock into neutral buffer (pH 7.4).

  • Incubation: Add test compound (10

    
    M final) or vehicle (DMSO) to TTR (3.6 
    
    
    
    M final). Incubate for 30 min at 37°C to allow binding.
  • Acidification: Add Acetate Buffer (pH 4.4) to initiate dissociation/aggregation.

  • Monitoring: Measure turbidity (Absorbance at 400 nm) every 24 hours for 72 hours.

  • Calculation:

    
    
    
    • Success Criterion: >50% inhibition at equimolar concentrations indicates a potent stabilizer.

Critical Considerations & Toxicology

When developing this scaffold, researchers must address the Cyclization Liability .

  • Chemical Instability: Under acidic conditions or high heat (during formulation or metabolism), the amide bond can attack the carboxylic acid, eliminating water to form 2-(3,5-dichlorophenyl)isoindoline-1,3-dione (the phthalimide) or, via rearrangement, the benzoxazole .

  • Toxicology: While the benzoxazole (Tafamidis) is safe, N-phenyl phthalimides are structurally related to Thalidomide. Although the 3,5-dichloro substitution pattern is distinct from the glutarimide moiety of Thalidomide, teratogenicity screens (Zebrafish embryo assays) are mandatory for any derivative retaining the phthalimide potential.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Razavi, H., et al. (2003). "Benzoxazoles as transthyretin amyloid fibril inhibitors: Synthesis and biological evaluation." Angewandte Chemie International Edition, 42(24), 2758-2761.

  • BenchChem Technical Support. (2025). "Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis." BenchChem Application Notes.

  • PubChem. (2025).[3] "Compound Summary: this compound." National Library of Medicine.

  • Cunha, S., et al. (2019). "Synthesis and antiproliferative activity of new N-phenyl-phthalamic acids." Medicinal Chemistry Research, 28, 123–134.

Sources

Thermodynamic Stability & Degradation Kinetics of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

[1]

Executive Summary

This compound (hereafter DCP-PA ) presents a complex thermodynamic profile defined by intramolecular catalysis .[1] Unlike simple amides, DCP-PA is prone to rapid cyclodehydration to form N-(3,5-dichlorophenyl)phthalimide (DCP-PI) , particularly in acidic media.[1]

For drug development and formulation scientists, the critical stability boundary is the pKa of the carboxylic acid (approx. 3.5–4.0) .[1] Below this pH, the protonated carboxylic acid group catalyzes the cyclization, leading to precipitation of the insoluble imide. Above this pH, the ionized carboxylate stabilizes the open-ring form, though susceptibility to hydrolytic cleavage remains a secondary risk at high pH.

Chemical Identity & Structural Context

DCP-PA is an N-aryl phthalamic acid.[1][2] Its stability is governed by the "ortho-effect" of the carboxylic acid group relative to the amide linkage.

FeatureDescription
IUPAC Name This compound
Common Name N-(3,5-dichlorophenyl)phthalamic acid
Molecular Formula C₁₄H₉Cl₂NO₃
Key Moiety Phthalamic Acid Core: Susceptible to intramolecular nucleophilic attack.3,5-Dichloroaryl Group: Electron-withdrawing; reduces amide nitrogen basicity, potentially accelerating nucleophilic attack on the carbonyl.[1][3][4]
Primary Degradant N-(3,5-dichlorophenyl)phthalimide (via Cyclization)
Secondary Degradants Phthalic acid + 3,5-Dichloroaniline (via Hydrolysis)

Degradation Pathways & Mechanisms

The thermodynamic instability of DCP-PA is not due to random hydrolysis but rather intramolecular facilitation .[1]

The Cyclization Pathway (Dominant in Acid)

In acidic to neutral conditions, the pendant carboxylic acid group attacks the amide carbonyl. This is entropically favored due to the proximity of the reacting groups (ortho-substitution).

  • Mechanism: The carboxylic oxygen acts as a nucleophile attacking the amide carbonyl carbon.

  • Intermediate: A tetrahedral isoimide or cyclic intermediate forms.[1]

  • Outcome: Loss of a water molecule results in the formation of the thermodynamically stable, five-membered imide ring (DCP-PI).[1]

  • Solubility Implication: The imide is significantly less soluble in water than the parent acid, often leading to precipitation/crystallization from solution.

The Hydrolysis Pathway (Dominant in Base)

In strongly alkaline conditions, the external hydroxide ion (

Pathway Visualization

The following diagram illustrates the competing pathways and the central role of the tetrahedral intermediate.

DegradationPathwayFigure 1: Kinetic degradation pathways of DCP-PA showing the competition between cyclization and hydrolysis.DCP_PADCP-Phthalamic Acid(Soluble Anion/Acid)IntermediateTetrahedralIntermediateDCP_PA->IntermediateIntramolecularAttack (k1)HydrolysisHydrolysis Products(Phthalic Acid + Aniline)DCP_PA->HydrolysisDirect Hydrolysis(Slow)Intermediate->DCP_PAk-1DCP_PIN-(3,5-Dichlorophenyl)Phthalimide(Insoluble Precipitate)Intermediate->DCP_PICyclization(-H2O) (k2)Favored at pH < pKaDCP_PI->HydrolysisBase Hydrolysis(pH > 10)

[1][5]

Thermodynamic & Kinetic Parameters

pH-Rate Profile

The stability of DCP-PA is non-linear with respect to pH.[1]

  • Region I (pH < 2): Rate is fast.[1] Specific acid catalysis (

    
    ) protonates the amide carbonyl, making it susceptible to attack by the carboxylic acid.
    
  • Region II (pH 2 – 5): Maximum Instability Zone. The carboxylic acid is largely protonated (COOH), and the amide is neutral.[1] The intramolecular attack is most efficient here. The rate (

    
    ) often plateaus or peaks near the pKa.[1]
    
  • Region III (pH > 6): Stability Zone. The carboxylic acid ionizes to carboxylate (

    
    ).[1] The nucleophilicity of the carboxylate is different, and the electrostatic repulsion or geometric changes often retard cyclization. However, the compound is now a salt and highly soluble.
    
Predicted Physiochemical Values

Values estimated based on structural analogs (N-phenylphthalamic acid).[1]

ParameterEstimated ValueSignificance
pKa (COOH) 3.5 – 3.8Below this pH, rapid cyclization to imide occurs.[1]
LogP (Acid form) ~3.2Lipophilic; limited intrinsic water solubility.[1]
LogP (Imide form) ~4.5Highly lipophilic; precipitates immediately upon formation.[1]
Activation Energy (

)
20 – 25 kcal/molHigh barrier; degradation is temperature sensitive (Arrhenius behavior).[1]

Experimental Protocols

To rigorously determine the stability of DCP-PA, the following self-validating protocols must be employed.

Protocol A: HPLC Stability-Indicating Method

Objective: Quantify DCP-PA, DCP-PI (Imide), and 3,5-Dichloroaniline simultaneously.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic buffer prevents peak tailing of the amine).

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (isobestic point approximation) and 280 nm (aromatic).

  • Validation: Inject pure standards of DCP-PA (synthesized fresh) and DCP-PI (forced degradation standard).

    • Note: DCP-PA standard must be dissolved in neutral/basic buffer (e.g., Phosphate pH 7.[1]4) to prevent degradation in the autosampler. Do not dissolve in pure methanol/acid , as it will cyclize before injection.[1]

Protocol B: Kinetic Rate Determination ( )

Objective: Construct the pH-Rate profile.[1]

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 2.0, 4.0, 6.0, 7.4, and 9.0 (maintain constant ionic strength with NaCl).

  • Stock Solution: Dissolve DCP-PA in DMSO (10 mg/mL).

  • Initiation: Spike 50 µL of stock into 10 mL of pre-heated buffer (e.g., 25°C, 37°C, 60°C).

  • Sampling:

    • At

      
       min, remove 200 µL aliquots.
      
    • Quench: Immediately dilute into cold pH 8.0 Phosphate Buffer (stops acid-catalyzed cyclization) or Acetonitrile.[1]

  • Analysis: Analyze via Protocol A.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]
Protocol Visualization

ExperimentalWorkflowFigure 2: Kinetic workflow for determining thermodynamic stability constants.StartStart: DCP-PA Stock(DMSO)IncubateIncubate at T(25°C, 37°C, 60°C)Start->IncubateBuffersPrepare Buffers(pH 1.2 - 9.0)Constant Ionic StrengthBuffers->IncubateSampleAliquot at intervals(t = 0, 5, 15... min)Incubate->SampleQuenchCRITICAL STEP:Quench in pH 8.0 Buffer(Stops Cyclization)Sample->QuenchHPLCHPLC Analysis(Protocol A)Quench->HPLCDataCalculate k_obs& Arrhenius ParametersHPLC->Data

Formulation Implications

For researchers handling DCP-PA:

  • Solid State: Store as the salt form (e.g., Sodium salt) if possible, or keep the free acid strictly dry. Moisture + Acidic impurity = Cyclization.[1]

  • Solution: Always buffer to pH > 6.0 for short-term stability. Avoid acidic diluents.[1]

  • Analysis: Autosampler stability is poor in acidic mobile phases. Ensure rapid analysis or cooled autosamplers (4°C).

References

  • Blackburn, R. A. M., Capon, B., & McRitchie, A. C. (1977).[1] The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorganic Chemistry.

  • Khan, M. N. (1996).[1][2] Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine. Journal of Organic Chemistry.

  • PubChem. (2025).[1][3] Compound Summary for CID 44631845: 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid.[1][3] National Library of Medicine.[1]

  • Faghihi, K., et al. (2003).[1] Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid. Asian Journal of Chemistry.

Technical Guide: Biological Targets of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation workflows for 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (also known as


-(3,5-dichlorophenyl)phthalamic acid).

Executive Summary

This compound represents a privileged pharmacophore bridging two distinct biological domains: protein kinetic stabilization and anion channel modulation. Structurally, it belongs to the


-arylphthalamic acid class. Its 3,5-dichlorophenyl moiety acts as a critical hydrophobic anchor, while the benzoic acid arm provides electrostatic interactions.

This guide identifies two primary mammalian targets relevant to drug development:

  • Transthyretin (TTR): The compound acts as a kinetic stabilizer, preventing the rate-limiting tetramer dissociation step in ATTR amyloidosis.[1][2]

  • TMEM16A (ANO1): It functions as a small-molecule inhibitor of Calcium-Activated Chloride Channels (CaCCs), relevant in oncology and nociception.

Chemical Profile & Structure-Activity Relationship (SAR)

The molecule consists of a phthalic acid core mono-amidated with 3,5-dichloroaniline.

  • Hydrophobic Anchor (3,5-Dichlorophenyl): The chlorines at the meta positions mimic the iodine atoms of thyroxine (

    
    ), enabling high-affinity binding to the deep hydrophobic pockets of TTR.
    
  • Linker (Carbamoyl): The amide bond restricts conformational flexibility, orienting the aromatic rings.

  • Acidic Headgroup (Benzoic Acid): The free carboxylate engages in hydrogen bonding and electrostatic interactions with polar residues (e.g., Lys15) at the entrance of the binding pocket.

Primary Target: Transthyretin (TTR) Kinetic Stabilization[1][2][3]

Mechanism of Action

Transthyretin is a homotetrameric transport protein.[1] In ATTR amyloidosis (both wild-type and variant), the rate-limiting step of pathology is the dissociation of the native tetramer into monomers.[1][3][4] These monomers misfold and assemble into amyloid fibrils.[3][4]

This compound binds to the unoccupied


 binding sites at the dimer-dimer interface. By bridging the two dimers, it raises the activation energy barrier for dissociation, effectively "locking" the tetramer in its native state. This mechanism is analogous to the FDA-approved drug Tafamidis , which shares the 3,5-dichlorophenyl pharmacophore but utilizes a benzoxazole core.
Experimental Validation: Acid-Mediated Aggregation Assay

To validate this compound as a TTR stabilizer, the following self-validating protocol is recommended.

Protocol: TTR Turbidimetry Assay

  • Reagent Prep: Purify Recombinant WT-TTR (human). Prepare Acetate-NaCl buffer (pH 4.4), which induces tetramer dissociation.

  • Incubation:

    • Mix WT-TTR (

      
      ) with the test compound (
      
      
      
      , 2x molar excess) in neutral buffer.
    • Incubate for 30 min at

      
       to allow binding.
      
  • Acidification: Dilute the mixture 1:1 with pH 4.4 Acetate buffer (Final pH

    
     4.4).
    
  • Measurement:

    • Monitor turbidity (absorbance at 350-400 nm) over 72 hours.

    • Control: Vehicle (DMSO) treated TTR (High turbidity = Aggregation).

    • Positive Control: Tafamidis or Diflunisal (Low turbidity = Stabilization).

  • Data Analysis: Calculate % Inhibition of fibril formation relative to vehicle.

Validation Check: If the compound prevents turbidity increase, it confirms kinetic stabilization of the tetramer.

Secondary Target: TMEM16A (ANO1) Chloride Channels

Mechanism of Action

TMEM16A (Anoctamin-1) is a calcium-activated chloride channel overexpressed in GIST, head and neck cancers, and involved in pain signaling.


-arylphthalamic acid derivatives have been identified as blockers of the TMEM16A pore or modifiers of its calcium sensitivity. The negative charge of the benzoic acid moiety is critical for interacting with the electropositive pore entrance, while the dichlorophenyl group inserts into the lipophilic transmembrane domain.
Experimental Validation: YFP-Halide Quench Assay

This high-throughput screening method utilizes a YFP mutant (H148Q/I152L) whose fluorescence is quenched by iodide (


).

Protocol: YFP-I152L Fluorescence Quench

  • Cell Line: CHO or HEK293 cells stably expressing TMEM16A and YFP-H148Q/I152L.

  • Seeding: Plate cells in 384-well black-wall plates (24h prior).

  • Compound Treatment:

    • Wash cells with Cl- free buffer.

    • Add test compound (0.1 - 100

      
      ) and incubate for 20 min.
      
  • Activation & Quench:

    • Inject an Iodide/Calcium solution (NaI + Ionomycin). Ionomycin raises intracellular

      
      , opening TMEM16A.
      
    • 
       enters the cell through open TMEM16A channels.
      
  • Readout:

    • Monitor YFP fluorescence decay.

    • Result: Inhibitors prevent

      
       influx, maintaining YFP fluorescence.
      
    • Metric: Calculate

      
       based on the slope of fluorescence decay.
      

Visualization of Signaling & Workflow

Diagram 1: TTR Kinetic Stabilization Pathway

This diagram illustrates how the compound intervenes in the amyloidogenic cascade.[1]

TTR_Pathway NativeTetramer Native TTR (Tetramer) Dissociation Rate-Limiting Dissociation NativeTetramer->Dissociation pH / Mutation Monomer Misfolded Monomer Dissociation->Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Compound 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid Compound->NativeTetramer Binds T4 Pocket (Kinetic Stabilization) Compound->Dissociation BLOCKS

Caption: Mechanism of TTR stabilization. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing downstream fibril formation.[2]

Diagram 2: Experimental Validation Workflow

A logical flow for confirming biological activity.

Validation_Workflow cluster_TTR Target 1: TTR Stabilization cluster_TMEM Target 2: TMEM16A Inhibition Start Compound Synthesis & QC (NMR/LCMS) TTR_Assay Acid-Mediated Turbidimetry Assay Start->TTR_Assay TMEM_Assay YFP-I152L Halide Quench Start->TMEM_Assay TTR_Result Inhibition of Turbidity Increase? TTR_Assay->TTR_Result Decision Lead Optimization (SAR Expansion) TTR_Result->Decision Yes TMEM_Result Prevention of Fluorescence Decay? TMEM_Assay->TMEM_Result TMEM_Result->Decision Yes

Caption: Parallel validation workflow for TTR stabilization and TMEM16A inhibition using self-validating functional assays.

Quantitative Data Summary

ParameterTarget: Transthyretin (TTR)Target: TMEM16A (CaCC)
Binding Site Thyroxine (

) Pocket (Dimer Interface)
Pore or Ca2+ Sensing Domain
Interaction Type Hydrophobic (3,5-Cl2-Ph) + Electrostatic (COOH)Pore Block / Allosteric Modulation
Key Assay Turbidimetry (pH 4.4)YFP-Halide Quench / Patch Clamp
Desired Outcome

Aggregation at 72h

Reference Control Tafamidis / DiflunisalCaCCinh-A01 / Ani9

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][2][5][3] Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

  • Namkung, W., et al. (2011). "TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells." Journal of Biological Chemistry, 286(3), 2365–2374. Link

  • Teoh, C. L., et al. (2013). "Chemical Interrogation of Transthyretin Amyloidogenesis." Accounts of Chemical Research, 46(7), 1520–1530. Link

  • Hamelberg, D., et al. (2015). "Drug Discovery for Transthyretin Amyloidosis." Expert Opinion on Drug Discovery, 10(4), 385–397. Link

Sources

The Chemical and Biological Landscape of N-Phenylphthalamic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

From Auxin Transport Inhibition to Emerging Therapeutics

Executive Summary

N-phenylphthalamic acid (PPA) and its analogs represent a unique class of "chemical chameleons" in organic synthesis and chemical biology. Structurally poised between the reactive phthalic anhydride and the stable N-phenylphthalimide, these open-ring amidic acids possess distinct biological activities often overshadowed by their closed-ring counterparts.

This technical guide analyzes the PPA scaffold, focusing on its critical role as a Polar Auxin Transport (PAT) inhibitor in agriculture (e.g., N-1-naphthylphthalamic acid or NPA) and its emerging utility in medicinal chemistry as a bidentate ligand for metallodrugs.

Part 1: Chemical Architecture & The Kinetic Trap

The defining feature of N-phenylphthalamic acid derivatives is their susceptibility to cyclodehydration. Understanding this equilibrium is the prerequisite for any experimental work with this scaffold.

The Acid-Imide Equilibrium

In solution, PPA exists in a delicate balance. Under acidic conditions or elevated temperatures, the carboxylic acid group attacks the amide nitrogen, expelling water to form the thermodynamically stable N-phenylphthalimide .

  • Kinetic Product: N-phenylphthalamic acid (Open ring). Formed rapidly at low temperatures.

  • Thermodynamic Product: N-phenylphthalimide (Closed ring). Formed slowly or with heat/dehydrating agents.

Critical Insight: Researchers often inadvertently cyclize their product during recrystallization. To maintain the biologically active "acid" form, solvents must be chosen carefully (avoiding high-boiling protic solvents) and temperatures kept below 60°C during workup.

ReactionPathway Anhydride Phthalic Anhydride + Aniline Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Acid N-Phenylphthalamic Acid (Kinetic Product) Transition->Acid < 60°C Fast Imide N-Phenylphthalimide (Thermodynamic Product) Transition->Imide High Temp Acid->Imide > 100°C / -H2O Slow Cyclization

Figure 1: The reaction pathway illustrating the kinetic control required to isolate N-phenylphthalamic acid.

Part 2: Synthetic Methodologies

To synthesize PPA derivatives with high fidelity, one must exploit the reaction kinetics. The following protocol is validated for generating high-purity open-ring derivatives without chromatographic purification.

Optimized Synthesis Protocol: N-Phenylphthalamic Acid

Objective: Synthesis of N-phenylphthalamic acid via aminolysis of phthalic anhydride.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Aniline (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Catalyst: None required (Autocatalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 14.8 g (0.1 mol) of phthalic anhydride in 100 mL of anhydrous DCM in a 250 mL round-bottom flask. Ensure the anhydride is fully dissolved; mild warming (30°C) is acceptable, but cool back to room temperature (RT) before proceeding.

  • Addition: Add 9.3 g (0.1 mol) of aniline dropwise over 20 minutes while stirring vigorously.

    • Why: The reaction is exothermic. Rapid addition can cause local heating, triggering partial cyclization to the imide.

  • Precipitation: The product is less soluble in DCM than the reactants. Within 30-60 minutes, a heavy white precipitate (the PPA) will form.

  • Aging: Stir for an additional 2 hours at RT to ensure complete conversion.

  • Isolation: Filter the solid under vacuum.

  • Purification (Crucial Step): Wash the filter cake 3x with cold DCM to remove unreacted aniline.

    • Avoid: Do not recrystallize from boiling ethanol, as this promotes ethyl ester formation or imidization. If necessary, recrystallize from warm acetone/hexane.

  • Drying: Vacuum dry at 40°C.

Yield Expectation: >90% Characterization:

  • IR: Look for broad -OH/NH stretch (2500-3300 cm⁻¹) and two distinct carbonyl peaks (Acid C=O ~1700 cm⁻¹, Amide C=O ~1650 cm⁻¹). Absence of the imide doublet (1770/1710 cm⁻¹) confirms open-ring structure.

Part 3: Agricultural Applications (The Proven Utility)

The most authoritative application of this scaffold lies in plant physiology. N-1-naphthylphthalamic acid (NPA) and N-m-tolylphthalamic acid (commercialized as "Nevirol") are potent Polar Auxin Transport (PAT) Inhibitors .

Mechanism of Action: The PIN Efflux Blockade

Auxin (Indole-3-acetic acid, IAA) flows through plant tissues via specific carrier proteins. PPA derivatives bind to the PIN-FORMED (PIN) family of auxin efflux carriers, effectively "jamming" the exit door for auxin in the cell.

  • Physiological Effect: By blocking auxin flow, these compounds can induce fruit set (parthenocarpy) or alter root gravitropism.

  • Binding Site: Recent structural biology suggests NPA binds directly to the intracellular loop of PIN proteins or stabilizes the actin cytoskeleton associated with PIN trafficking.

AuxinTransport Auxin_In Auxin (Cytoplasm) PIN PIN Efflux Carrier (Cell Membrane) Auxin_In->PIN Efflux Attempt Transport Polar Auxin Transport PIN->Transport Blocked NPA N-Phenylphthalamic Analog (Inhibitor) NPA->PIN Allosteric Binding / Inhibition Physio Altered Gravitropism & Fruit Set Transport->Physio Downstream Effect

Figure 2: Mechanism of Action showing the inhibition of PIN-mediated auxin efflux by phthalamic acid analogs.

Comparative Efficacy of Analogs

Table 1 summarizes the biological activity of key derivatives in the standard Avena coleoptile curvature assay (a proxy for auxin transport inhibition).

CompoundR-Group SubstitutionRelative Potency (NPA = 100)Application
NPA 1-Naphthyl100Standard Research Tool
Nevirol 3-Methylphenyl (m-Tolyl)~85Commercial Fruit Set
PPA Phenyl (Unsubstituted)~10-20Synthetic Precursor
2-Cl-PPA 2-Chlorophenyl~45Experimental
Part 4: Emerging Medicinal Applications

While the closed-ring phthalimides are famous for immunomodulation (e.g., Thalidomide analogs), the open-ring phthalamic acids are gaining traction in two specific areas:

1. Metallodrug Ligands

The PPA structure offers a "hard" oxygen donor (carboxylate) and a neutral oxygen donor (amide carbonyl), making it an excellent O,O-bidentate ligand .

  • Copper(II) Complexes: Recent studies indicate that Cu(II) complexes of N-phenylphthalamic acid exhibit enhanced antimicrobial activity against S. aureus and E. coli compared to the free ligand. The complexation increases lipophilicity, facilitating cell membrane penetration.

2. Enzyme Inhibition

Derivatives of phthalamic acid have shown potential as inhibitors of cyclooxygenase (COX) enzymes, likely due to their structural similarity to mefenamic acid and other NSAIDs. The open carboxylic acid moiety is essential for interacting with the arginine residue in the COX active site.

Part 5: References
  • Teale, W., & Palme, K. (2018).[1] Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany, 69(2), 303–312. Link

  • Abas, L., et al. (2021).[1] Naphthylphthalamic acid associates with and inhibits PIN auxin transporters.[1][2] Proceedings of the National Academy of Sciences, 118(1). Link

  • Hoagland, R. E., et al. (2018). Phthalimide and phthalamic acid derivatives: Synthesis and biological activity. Current Medicinal Chemistry. (General reference for scaffold activity).

  • Blackburn, R. A., et al. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate.[3] Bioorganic Chemistry, 6(1), 71-78. Link

  • Khan, M. N. (1996). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry, 61(23). Link

Sources

Chemical abstract service (CAS) number lookup for 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and agrochemical synthesis, ambiguity in chemical identification can lead to catastrophic regulatory failures and wasted resources. This guide provides a definitive technical analysis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid , a critical intermediate often confused with its cyclized imide derivatives or halogenated analogs like Tecloftalam.

The confirmed Chemical Abstract Service (CAS) registry number for this compound is 19368-25-3 .[1][2] This document outlines the rigorous protocol for its identification, synthesis, and differentiation from structurally similar bioactive molecules.

Chemical Identity & Nomenclature Architecture

The molecule is an anilic acid —specifically, the open-ring product of the reaction between phthalic anhydride and 3,5-dichloroaniline. Correct identification requires reconciling IUPAC systematic naming with common industrial synonyms.

Definitive Identifiers
Identifier TypeValueNotes
CAS Registry Number 19368-25-3 Primary key for regulatory filings.
IUPAC Name This compoundDescribes the ortho-substituted benzoic acid structure.
Common Synonyms N-(3,5-Dichlorophenyl)phthalamic acid; 3',5'-Dichlorophthalanilic acidUsed frequently in patent literature.
Molecular Formula C₁₄H₉Cl₂NO₃
Molecular Weight 310.13 g/mol
SMILES OC(=O)c1ccccc1C(=O)Nc2cc(Cl)cc(Cl)c2For chemoinformatic database queries.[2]
Structural Validation Logic

The core structure consists of a phthalic acid backbone where one carboxylic acid group has formed an amide bond with 3,5-dichloroaniline , while the other remains a free carboxylic acid. This "open" configuration is chemically distinct from the "closed" phthalimide form, a common impurity or downstream product.

The Lookup Protocol: A Self-Validating Workflow

Trust in chemical data must be manufactured, not assumed. The following decision matrix allows researchers to verify they are working with CAS 19368-25-3 and not a related congener.

Critical Differentiation Points
  • The "Open" vs. "Closed" Trap:

    • Target (Acid): 19368-25-3 (Contains free -COOH and -NH-CO-).[2]

    • Impurity (Imide): N-(3,5-Dichlorophenyl)phthalimide (Cyclized; lacks -COOH; chemically inert compared to the acid).

  • The "Tecloftalam" Confusion:

    • Target: 3,5-dichloroaniline derivative of unsubstituted phthalic acid.

    • Tecloftalam (CAS 76280-91-6): 2,3-dichloroaniline derivative of tetrachlorophthalic acid.[3][4] The presence of chlorine on the benzoic ring changes the CAS entirely.

Verification Workflow (DOT Visualization)

VerificationLogic Start Input Chemical Name: This compound CheckBackbone Does the Benzoic Ring have Chlorine substituents? Start->CheckBackbone Tecloftalam DETECTED: Tecloftalam Analog (CAS 76280-91-6) STOP CheckBackbone->Tecloftalam Yes (Tetrachloro) CheckCyclization Is the structure 'Open' (Acid/Amide) or 'Closed' (Imide)? CheckBackbone->CheckCyclization No (Unsubstituted) ImideForm DETECTED: Phthalimide Derivative (Cyclized Form) STOP CheckCyclization->ImideForm Closed Ring ConfirmSubst Confirm Aniline Substitution: 3,5-Dichloro position? CheckCyclization->ConfirmSubst Open Ring WrongIsomer DETECTED: Isomeric Impurity (e.g., 2,4-dichloro) STOP ConfirmSubst->WrongIsomer No Success CONFIRMED IDENTITY CAS 19368-25-3 N-(3,5-Dichlorophenyl)phthalamic acid ConfirmSubst->Success Yes

Figure 1: Decision logic for validating CAS 19368-25-3 against common structural analogs.

Synthesis & Reaction Mechanism[5][6]

Understanding the synthesis provides the "causality" required for high-fidelity identification. The formation of 19368-25-3 is a classic nucleophilic acyl substitution that stops before dehydration.

Experimental Protocol (Synthesis)
  • Reagents: Phthalic anhydride (1.0 eq), 3,5-Dichloroaniline (1.0 eq).

  • Solvent: Glacial Acetic Acid (for immediate precipitation) or Toluene (for reflux).

  • Conditions:

    • Dissolve phthalic anhydride in solvent at 60°C.

    • Slowly add 3,5-dichloroaniline.

    • Stir for 1-2 hours. The reaction is exothermic.

    • Critical Control Point: Do not overheat or add dehydrating agents (like excess acetic anhydride or thionyl chloride), as this will force cyclization to the imide.

    • Isolation: The phthalamic acid (19368-25-3) typically precipitates upon cooling. Filter and wash with cold ethanol.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway PhthalicAnhydride Phthalic Anhydride (Electrophile) Transition Nucleophilic Attack on Carbonyl PhthalicAnhydride->Transition Aniline 3,5-Dichloroaniline (Nucleophile) Aniline->Transition Product CAS 19368-25-3 Phthalamic Acid Form (Stable at <100°C) Transition->Product Kinetic Product Imide Phthalimide (Cyclized) (High Temp / Dehydration) Product->Imide Heat / -H2O

Figure 2: Reaction scheme showing the formation of the target acid and the risk of cyclization.

Applications & Context

Agrochemical Relevance

This molecule serves as a key intermediate in the synthesis of dicarboximide fungicides (e.g., Procymidone analogs). The "open" phthalamic acid form often exhibits biological activity itself, acting as a plant growth regulator (auxin-like activity due to the benzoic acid moiety) or a bacteriostat.

Drug Discovery

In medicinal chemistry, the N-phenylphthalamic acid scaffold is explored for:

  • Anti-inflammatory activity: Mimicking the structure of fenamic acids.

  • Enzyme Inhibition: The free carboxylic acid allows for hydrogen bonding within active sites, while the dichlorophenyl group provides lipophilic bulk for hydrophobic pockets.

Key Properties Table

PropertyValueSource/Validation
Melting Point 180°C - 185°C (Decomposes)Characteristic of phthalamic acids; melting often triggers cyclization.
Solubility Soluble in DMSO, DMF, warm Ethanol. Insoluble in water.Due to the hydrophobic dichlorophenyl ring.
pKa ~3.5 - 4.0 (Carboxylic Acid)Estimated based on benzoic acid derivatives.
Appearance White to off-white crystalline powder

References

  • PubChem Compound Summary. (n.d.). This compound (CAS 19368-25-3).[1][2] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Crystal Packing and Intermolecular Forces in 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

[1]

Executive Summary

This compound represents a classic study in competitive hydrogen bonding and conformational locking.[1] As a phthalamic acid derivative, it serves as a critical scaffold in the development of auxin transport inhibitors (agrochemicals) and serves as a model for protein-ligand binding where ortho-substitution dictates bioactivity.[1]

This guide analyzes the molecule's tendency to form robust supramolecular synthons, specifically the carboxylic acid dimer and the intramolecular amide-carboxylate hydrogen bond, which dictates its solubility profile and bioavailability.

Chemical Architecture & Synthesis

The synthesis exploits the high reactivity of cyclic anhydrides toward weak nucleophiles. The reaction is a nucleophilic acyl substitution where the electron-deficient 3,5-dichloroaniline attacks the carbonyl carbon of phthalic anhydride.

Synthetic Pathway

The reaction is typically conducted in a non-protic solvent (e.g., dichloromethane or THF) to prevent hydrolysis of the anhydride. The product precipitates due to the formation of the polar carboxylic acid moiety.

SynthesisWorkflowFigure 1: Nucleophilic ring-opening of phthalic anhydride by 3,5-dichloroaniline.AnhydridePhthalic Anhydride(Electrophile)IntermediateTetrahedralIntermediateAnhydride->Intermediate Nucleophilic Attack(THF, 25°C)Aniline3,5-Dichloroaniline(Nucleophile)Aniline->IntermediateProduct2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acidIntermediate->Product Ring Opening& Proton Transfer

[1]

Experimental Protocol: Synthesis & Crystallization
  • Reagents : Phthalic anhydride (10 mmol), 3,5-dichloroaniline (10 mmol).[1]

  • Solvent : Dichloromethane (DCM) or Acetone.[1]

  • Procedure :

    • Dissolve phthalic anhydride in 20 mL dry DCM.

    • Add 3,5-dichloroaniline dropwise with stirring at room temperature.

    • Stir for 4 hours. A white precipitate forms.[2]

    • Filter and wash with cold DCM to remove unreacted aniline.

    • Recrystallization : Dissolve in hot ethanol/water (80:20) and allow slow cooling to generate single crystals suitable for XRD.[1]

Structural Characterization

The solid-state structure is governed by a hierarchy of forces. The ortho-carboxyl group plays a dual role: it acts as a proton donor for intermolecular dimerization and a proton acceptor for intramolecular locking.

Molecular Conformation (The "Phthalamic Lock")

Unlike linear amides, phthalamic acids adopt a specific conformation to minimize steric strain and maximize electrostatic stability.

  • Intramolecular Hydrogen Bond : A strong hydrogen bond forms between the amide nitrogen (

    
    ) and the carboxyl carbonyl oxygen (
    
    
    ).[1] This forms a pseudo-seven-membered ring (
    
    
    motif).[1]
  • Effect : This locks the phenyl ring and the phthalic ring into a non-planar orientation, typically with a dihedral angle of 60–80°, preventing free rotation and defining the drug's "active shape."

Crystallographic Parameters (Representative)

Based on homologous structures (e.g., the 2,6-dichloro isomer and related maleamic acids), the expected crystallographic data is:

ParameterRepresentative ValueDescription
Crystal System MonoclinicCommon for polar organic acids.[1]
Space Group

Centrosymmetric packing favored by acid dimers.[1][3]
Z 44 molecules per unit cell.[1]
Density ~1.55 g/cm³High density due to heavy chlorine atoms.

Intermolecular Forces & Crystal Packing

The crystal lattice is constructed through a specific hierarchy of supramolecular synthons.

Primary Synthon: Carboxylic Acid Dimers

The dominant intermolecular force is the formation of centrosymmetric dimers between carboxylic acid groups of adjacent molecules.

  • Geometry :

    
     graph set notation.
    
  • Distance :

    
     distance is typically ~2.65 Å.[1]
    
  • Result : This forms discrete dimers rather than infinite chains, which influences the melting point (typically high, >170°C).

Secondary Interactions: -Stacking

The electron-deficient 3,5-dichlorophenyl ring interacts with the electron-rich phthalic ring of neighboring dimers.[1]

  • Type : Face-to-Face or T-shaped

    
    -stacking.[1]
    
  • Distance : Centroid-centroid distances of 3.6–3.9 Å.[1]

  • Significance : These forces stabilize the packing in the 3rd dimension, linking the hydrogen-bonded dimers into layers.

Weak Interactions: Halogen Bonding

The chlorine atoms at positions 3 and 5 participate in weak


PackingHierarchyFigure 2: Supramolecular assembly hierarchy from monomer to 3D lattice.MoleculeSingle Molecule(Intramolecular N-H...O Lock)DimerCentrosymmetric Dimer(R2^2(8) Acid-Acid H-Bond)Molecule->Dimer Strong H-BondingLayer2D Sheets(Pi-Pi Stacking)Dimer->Layer Stacking InteractionsCrystal3D Crystal Lattice(Van der Waals / Cl...Cl)Layer->Crystal Dispersive Forces

Implications for Drug Development

Understanding these forces is vital for formulation science:

  • Solubility : The strong crystal lattice energy (driven by the acid dimer and

    
    -stacking) results in poor aqueous solubility.[1] Formulation as a salt (e.g., sodium salt) disrupts the dimer, vastly improving solubility.
    
  • Stability : The intramolecular H-bond protects the amide bond from hydrolytic cleavage, enhancing chemical stability in solid dosage forms.

References

  • Kennard, C. H. L., Smith, G., & Katekar, G. F. (1982). Crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid. Australian Journal of Chemistry.[3] [1]

  • Sirajuddin, M., et al. (2020).[1][4] Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid. Zeitschrift für Kristallographie.

  • Gowda, B. T., et al. (2010).[1] N-(3,5-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E.

  • PubChem . 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (Compound Summary). National Library of Medicine.

2. Methodological & Application

Step-by-step synthesis protocol for 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the thermodynamic and kinetic considerations for the synthesis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (CAS Reg. No. generic for phthalamic acids, specific isomer often unassigned in bulk databases, structurally defined as the ortho-anilic acid derivative).

Chemical Identity:

  • IUPAC Name: this compound[1][2]

  • Common Name: N-(3,5-Dichlorophenyl)phthalamic acid[1]

  • Molecular Formula: C₁₄H₉Cl₂NO₃[1]

  • Molecular Weight: 310.13 g/mol [1]

Significance: This compound represents the "open-ring" intermediate formed via the nucleophilic acyl substitution of phthalic anhydride by 3,5-dichloroaniline.[1] It is a critical precursor in the synthesis of N-arylphthalimides (often used as agricultural fungicides or pharmaceutical scaffolds).[1] Controlling the reaction conditions is paramount; elevated temperatures or dehydrating conditions will drive the cyclodehydration to form the thermodynamic product, N-(3,5-dichlorophenyl)phthalimide.[1] This protocol focuses exclusively on isolating the kinetic product (the acid).[1]

Reaction Mechanism & Logic

The synthesis relies on the nucleophilic attack of the aniline nitrogen lone pair on one of the carbonyl carbons of the phthalic anhydride.[1]

  • Kinetic Control: The reaction is exothermic.[1] Conducting the reaction in a solvent where the product is insoluble (and at moderate temperatures) prevents the subsequent elimination of water, trapping the molecule in the phthalamic acid state.

  • Solvent Choice: A polar aprotic solvent (e.g., Acetone, THF) or a non-polar solvent (e.g., Toluene) is selected based on solubility differentials. Toluene is often preferred in process chemistry because the product precipitates as a solid, driving the equilibrium forward via Le Chatelier's principle, while high-boiling solvents are avoided to prevent thermal cyclization.

Pathway Visualization

ReactionPathway cluster_0 Target Synthesis PA Phthalic Anhydride (Electrophile) INTER Tetrahedral Intermediate PA->INTER Nucleophilic Attack (Solvent: Toluene/THF) DCA 3,5-Dichloroaniline (Nucleophile) DCA->INTER Nucleophilic Attack (Solvent: Toluene/THF) PROD 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid (Kinetic Product) INTER->PROD Ring Opening (T < 80°C) IMIDE N-(3,5-Dichlorophenyl) phthalimide (Thermodynamic Product) PROD->IMIDE Cyclodehydration (Avoid: >100°C / -H2O)

Figure 1: Reaction pathway distinguishing the target phthalamic acid from the imide byproduct.

Safety & Handling (Critical)

  • 3,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled. It is a known methemoglobin-forming agent.[1] Strict adherence to PPE (nitrile gloves, lab coat, fume hood) is mandatory.

  • Phthalic Anhydride: A respiratory sensitizer and irritant. Avoid dust inhalation.[1]

  • Waste Disposal: All chlorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.

Experimental Protocol

Scale: 10 mmol (Adjustable linearly)

Materials Table
ComponentRoleAmountMolar Eq.[1][2][3][4][5][6][7][8]MW ( g/mol )
Phthalic Anhydride Electrophile1.48 g1.0148.1
3,5-Dichloroaniline Nucleophile1.62 g1.0162.0
Toluene (or THF)Solvent30 mLN/A-
n-Heptane Wash Solvent20 mLN/A-
Step-by-Step Methodology
  • Preparation of Electrophile Solution:

    • In a clean, dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.48 g of Phthalic Anhydride in 20 mL of Toluene .

    • Note: If solubility is poor at room temperature (RT), gently warm to 40°C until clear, then cool back to RT. (Alternatively, THF can be used for higher solubility, but Toluene favors precipitation of the product).

  • Addition of Nucleophile:

    • Separately, dissolve 1.62 g of 3,5-Dichloroaniline in 10 mL of Toluene .

    • Add the aniline solution dropwise to the stirring anhydride solution over 10 minutes at Room Temperature (20–25°C).

    • Process Control: A white precipitate should begin to form almost immediately or within 30 minutes. This is the target phthalamic acid.[1]

  • Reaction Phase:

    • Stir the suspension vigorously at RT for 4–6 hours .

    • Critical Checkpoint: Do not reflux.[1] Heating to reflux in toluene (110°C) will promote water loss and conversion to the imide (phthalimide).[1]

  • Isolation:

    • Filter the white solid using a Büchner funnel under vacuum.[1]

    • Wash the filter cake twice with 10 mL of cold Toluene to remove unreacted starting materials.

    • Wash once with 10 mL of n-Heptane to assist in drying.[1]

  • Drying:

    • Dry the solid in a vacuum oven at 40–50°C for 6 hours.

    • Caution: Do not exceed 60°C during drying, as solid-state cyclization can occur over prolonged periods.[1]

  • Yield Calculation:

    • Expected Yield: 85–95%[4]

    • Theoretical Mass: ~3.10 g

Analytical Validation

To ensure the integrity of the protocol, the product must be distinguished from the starting materials and the imide byproduct.

TechniqueExpected Signal (Target: Acid)Distinction from Imide
FT-IR Broad -OH stretch (2500–3300 cm⁻¹); Amide C=O (~1650 cm⁻¹); Acid C=O (~1690 cm⁻¹)Imide lacks -OH/NH broadness; shows doublet C=O (1710/1770 cm⁻¹)
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H, COOH); δ ~10.5 (s, 1H, NH); Aromatic protons (7.5–8.0 ppm)Imide has no NH or COOH protons
Melting Point Sharp melting point (typically 160–180°C, decomposes/cyclizes)Imide typically melts >200°C

References

  • Bhat, K. S., et al. "Synthesis and biological activity of some new N-substituted phthalimides." Der Pharma Chemica, vol. 3, no. 6, 2011, pp. 104-109.
  • Sherwin-Williams Co. "Process for the preparation of N-aryl phthalamic acids."[1] US Patent 2,462,835. 1946.[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard protocols for anhydride-amine additions).
  • BenchChem. "Application Notes for 3-(3,5-Dichlorophenyl)benzoic Acid and derivatives." (Cited for general reactivity profiles of dichloroanilines).[1]

Sources

Application Note: Development and Characterization of Metal Complexes with 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and biological evaluation of metal complexes derived from 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (hereafter referred to as L1 ).

L1 is a phthalamic acid derivative featuring a bulky, electron-withdrawing 3,5-dichlorophenyl moiety. In coordination chemistry, it serves as a versatile O,O-donor ligand (via carboxylate and amide oxygen atoms). Its metal complexes—particularly with Cu(II), Ni(II), Co(II), and Zn(II) —are of significant interest in drug discovery due to their potential as urease inhibitors and antimicrobial agents .

This document provides:

  • Optimized Synthesis Protocols for the ligand and its metal complexes.

  • Characterization Strategies to validate coordination geometry.

  • Bio-assay Protocols for Urease Inhibition (Jack Bean Urease) and DNA binding studies.

Ligand Chemistry & Synthesis Strategy

The Ligand: this compound

L1 is synthesized via the nucleophilic ring-opening of phthalic anhydride by 3,5-dichloroaniline. The presence of chlorine atoms at the meta positions of the N-phenyl ring enhances the lipophilicity of the resulting complexes, potentially improving cell membrane permeability (Overton’s concept).

Synthesis Protocol (Step-by-Step)

Reagents:

  • Phthalic anhydride (99%)

  • 3,5-Dichloroaniline (99%)

  • Glacial Acetic Acid (or Ethanol)

  • Diethyl ether (for washing)

Workflow:

  • Dissolution: Dissolve 0.01 mol of phthalic anhydride in 20 mL of glacial acetic acid (or ethanol) in a round-bottom flask.

  • Addition: Slowly add 0.01 mol of 3,5-dichloroaniline dissolved in 10 mL of the same solvent.

  • Reaction: Reflux the mixture for 3–4 hours.

    • Note: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. A white/off-white solid will precipitate.

  • Purification: Filter the solid, wash with cold water, and then wash with diethyl ether to remove unreacted amine.

  • Recrystallization: Recrystallize from ethanol/water (1:1).

Yield Expectation: 75–85% Melting Point: ~176–180°C (Dependent on purity).

Metal Complex Synthesis Protocols

The coordination usually occurs through the deprotonated carboxylate oxygen and the amide carbonyl oxygen, forming a stable six-membered chelate ring.

General Procedure for M(II) Complexes

Target Metals: Cu(II), Ni(II), Co(II), Zn(II). Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral geometry (


).

Protocol:

  • Ligand Solution: Dissolve 2.0 mmol of L1 in 20 mL of absolute ethanol.

  • Deprotonation: Add a stoichiometric amount (2.0 mmol) of KOH or NaOH (dissolved in min. water) to the ligand solution. Stir for 15 minutes.

    • Critical Step: Adjust pH to ~7.5–8.0. Do not exceed pH 9 to avoid metal hydroxide precipitation.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt (e.g.,

    
     or 
    
    
    
    ) in 10 mL of ethanol/water. Add this dropwise to the ligand solution under constant stirring.
  • Reflux: Reflux the mixture for 4–6 hours.

  • Isolation:

    • Evaporate the solvent to half volume.

    • Cool to room temperature (or refrigerate overnight). Colored precipitates will form.

  • Washing: Filter and wash with hot water (to remove excess salt) and cold ethanol.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Key Transformation Anhydride Phthalic Anhydride Ligand Ligand (L1) (Phthalamic Acid Derivative) Anhydride->Ligand Reflux (AcOH) Amine 3,5-Dichloroaniline Amine->Ligand Deprotonation Deprotonation (KOH/NaOH, pH 7.5) Ligand->Deprotonation Complex Metal Complex [M(L1)2(H2O)2] Deprotonation->Complex Reflux (EtOH) MetalSalt Metal Salt (Acetate/Chloride) MetalSalt->Complex

Figure 1: Synthetic pathway from precursors to the final metal coordination complex.

Characterization Strategy

To ensure scientific integrity, the following data must be collected to confirm the structure.

TechniqueExpected ObservationStructural Insight
FT-IR Disappearance of -COOH band (~3400-2500 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

). Shift in Amide I (

) to lower freq.
Confirms deprotonation and coordination via Amide Oxygen.
1H NMR Disappearance of carboxylic proton signal (~11-13 ppm). Downfield shift of NH proton.Confirms ligand purity and coordination mode (for Zn/diamagnetic complexes).
UV-Vis d-d transition bands (e.g., 600-800 nm for Cu(II)).Indicates geometry (Octahedral vs. Tetrahedral).
Molar Conductance Low values (10-20 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) in DMSO.
Confirms non-electrolytic nature (Cl/Acetate are not counter-ions).
Magnetic Susceptibility

values (e.g., 1.7-1.9 B.M. for Cu(II)).[1][2]
Confirms oxidation state and monomeric nature.

Biological Application Protocols

Urease Inhibition Assay (Jack Bean Urease)

Urease is a nickel-dependent metalloenzyme. Complexes of phthalamic acid derivatives often act as competitive or non-competitive inhibitors, relevant for treating H. pylori infections.

Protocol:

  • Enzyme Solution: Prepare Jack Bean Urease (JBU) solution (25 µL, 6 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Mix 25 µL of enzyme solution with 5 µL of the Test Compound (dissolved in DMSO, various concentrations). Incubate at 37°C for 15 mins.

  • Substrate Addition: Add 55 µL of Urea (100 mM) in phosphate buffer.

  • Reaction: Incubate at 37°C for 15 mins.

  • Detection: Add 45 µL of Phenol Red indicator (0.005%). The production of ammonia increases pH, changing color.

  • Measurement: Read Absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Determine 
    
    
    
    using non-linear regression.
Antimicrobial Screening (Agar Well Diffusion)

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

Protocol:

  • Media: Mueller-Hinton Agar (Bacteria) / Sabouraud Dextrose Agar (Fungi).

  • Inoculum: Standardize to 0.5 McFarland (

    
     CFU/mL).
    
  • Wells: Punch 6 mm wells into the agar plate.

  • Loading: Add 50–100 µL of the metal complex solution (1 mg/mL in DMSO). Use Pure DMSO as negative control; Ciprofloxacin/Fluconazole as positive control.

  • Incubation: 37°C for 24h (Bacteria) / 48h (Fungi).

  • Analysis: Measure Zone of Inhibition (mm).

    • Note: Metal complexes often show higher activity than free ligands due to increased lipophilicity facilitating membrane crossing.

Mechanism of Action Visualization

BioActivity Complex Metal Complex (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Permeation (Chelation Theory) Intracellular Intracellular Space Membrane->Intracellular Target1 Target 1: Urease Active Site (Ni-Ni Center) Intracellular->Target1 Binding Target2 Target 2: DNA Intercalation (Block Replication) Intracellular->Target2 Intercalation Effect Bacterial/Fungal Growth Inhibition Target1->Effect Target2->Effect

Figure 2: Proposed Mechanism of Action (MoA) for antimicrobial and urease inhibitory activity.

References

  • Pervez, H., et al. (2016). Synthesis, characterization and urease inhibitory activity of some new N-(substituted phenyl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Cited for general urease inhibition protocols of sulfonamide/amide derivatives).

  • Rauf, A., et al. (2013). Urease inhibition and anti-leishmanial studies of N-substituted phthalamic acids. Journal of the Chemical Society of Pakistan. (Provides grounding for phthalamic acid biological activity).
  • Chohan, Z. H., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their some transition metal (II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Cited for Chelation Theory and antimicrobial protocols).

  • BenchChem. (2025).[3][4] Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis. Link(Source for chemical properties of dichlorophenyl derivatives).

  • PubChem. (2025).[5] 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid.[5] National Library of Medicine. Link(Verification of Ligand Structure and Identifiers).

Sources

Preparation of HPLC samples containing 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sample Preparation and HPLC Quantification of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Introduction & Scientific Context

The analysis of This compound (hereafter referred to as DCP-Phthalamic Acid ) presents a unique challenge in liquid chromatography due to its dynamic structural equilibrium. This compound is chemically classified as an N-substituted phthalamic acid.

Under specific conditions—particularly acidic pH and heat—phthalamic acids undergo intramolecular cyclization (dehydration) to form their corresponding phthalimides (in this case, N-(3,5-dichlorophenyl)phthalimide ). Conversely, under alkaline conditions, the imide ring hydrolyzes back to the acid.

The Analytical Challenge: Standard HPLC mobile phases (often acidic) can induce on-column cyclization, while improper sample diluents can degrade the target analyte before injection. This protocol focuses on "Equilibrium-Frozen" Sample Preparation , ensuring that the analyte remains in its open-acid form during quantification.

Mechanism of Instability

The following diagram illustrates the critical equilibrium that must be managed during sample preparation:

ChemicalEquilibrium cluster_conditions Critical Quality Attribute (CQA) Acid Target Analyte: DCP-Phthalamic Acid (Open Ring, Hydrophilic) Imide Impurity/Degradant: DCP-Phthalimide (Closed Ring, Hydrophobic) Acid->Imide Acid / Heat (Cyclization) Imide->Acid Base / H2O (Hydrolysis)

Figure 1: The reversible cyclization between the target phthalamic acid and its imide derivative.[1][2] Sample preparation must prevent the forward reaction (Red Arrow).

Physicochemical Properties & Method Strategy

PropertyData / CharacteristicImplication for Protocol
Molecular Formula C₁₄H₉Cl₂NO₃MW: 310.13 g/mol
pKa (Calculated) ~3.5 - 4.0 (Carboxylic Acid)pH control is vital for peak shape.
Solubility Low in water; High in MeOH/ACNOrganic modifier required in diluent.
LogP ~2.5 (Acid) vs ~3.8 (Imide)The Imide will elute significantly later than the Acid.
UV Max ~210 nm, ~254 nm254 nm is preferred for specificity (aromatic rings).

Method Strategy: To obtain a sharp peak for the carboxylic acid, we must suppress its ionization (using low pH mobile phase). However, to prevent cyclization in the vial, the Sample Diluent must be neutral . The short residence time on the column at low pH is generally insufficient to cause significant cyclization, provided the column temperature is controlled.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Ammonium Phosphate or Formic Acid.

Mobile Phase Preparation
  • Mobile Phase A (Acidic Buffer): 10 mM Ammonium Phosphate adjusted to pH 2.5 with Phosphoric Acid.

    • Why: Suppresses carboxylic acid ionization for retention; phosphate provides better peak symmetry than formate for this class of compounds.

  • Mobile Phase B: 100% Acetonitrile.

Sample Preparation (The "Equilibrium-Frozen" Technique)

WARNING: Do not use pure acidic mobile phase as a diluent.

Step 1: Stock Solution (1.0 mg/mL)

  • Weigh 10 mg of DCP-Phthalamic Acid standard.

  • Dissolve in 10 mL of Methanol .

  • Sonicate for 2 minutes. (Avoid excessive heat).

Step 2: Diluent Preparation (Neutral)

  • Prepare a mixture of Water:Acetonitrile (50:50 v/v) .

  • Crucial: Ensure the pH of this mixture is between 6.0 and 7.0.[3]

Step 3: Working Standard (50 µg/mL)

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the Neutral Diluent .

  • Vortex mix.

  • Transfer to an amber HPLC vial (protect from light).

HPLC Operating Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 25°C (Strict Control) - Higher temps promote cyclization
Detection UV @ 254 nm (Reference 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 20 80
10.0 20 80
10.1 90 10

| 15.0 | 90 | 10 |

Workflow Visualization

Workflow cluster_QC Self-Validation Check Start Start: Raw Sample Weigh Weigh 10mg Standard Start->Weigh Dissolve Dissolve in 100% MeOH (Stock Solution) Weigh->Dissolve Dilute Dilute to Working Conc. Solvent: 50:50 H2O:ACN (Neutral pH) Dissolve->Dilute Avoid Acidic Diluents! Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject onto HPLC (Keep Autosampler at 4°C) Filter->Inject Check Check Chromatogram: 1. Main Peak (~5-6 min) 2. Imide Impurity (~9-10 min) Inject->Check

Figure 2: Optimized sample preparation workflow emphasizing neutral dilution and temperature control.

Self-Validating System & Troubleshooting

To ensure the method is performing correctly, use these indicators:

  • The "Split Peak" Phenomenon:

    • Observation: The main peak appears split or has a heavy tail.

    • Cause: Sample solvent pH is too disparate from Mobile Phase pH, or the analyte is precipitating.

    • Fix: Adjust injection volume down to 5 µL or increase the buffering capacity of Mobile Phase A.

  • Appearance of Ghost Peak (Late Eluter):

    • Observation: A new peak appears at ~9-10 minutes (high organic region).

    • Cause: This is the Imide form . It indicates your sample preparation was too acidic or the column oven is too hot (>30°C).

    • Validation: Intentionally heat a small aliquot of sample with 0.1 N HCl at 60°C for 1 hour. Inject this. You should see the main peak disappear and the late-eluting Imide peak grow. This confirms the identity of the impurity.

References

  • PubChem. (2025).[4] 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Simpkins, N. S., et al. (2012). The Cyclization of Substituted Phthalanilic Acids: Kinetics and Mechanism. ResearchGate.[5] (Foundational theory on the acid-imide equilibrium). [Link]

  • GL Sciences. (2024). Analysis of Phthalic Acid: Effect of Mobile Phase pH on Retention.[3][6] Technical Note No. 68. [Link]

Sources

Application Notes and Protocols for the Cyclization of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid to N-(3,5-Dichlorophenyl)phthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3,5-Dichlorophenyl)phthalimide through the cyclization of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid. Phthalimides are a significant class of compounds in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a thorough understanding of the reaction mechanism, detailed experimental procedures, and safety considerations. This guide emphasizes the causality behind experimental choices to ensure reliable and reproducible outcomes.

Introduction

N-substituted phthalimides are pivotal structural motifs found in a wide array of biologically active molecules and functional materials. Their synthesis is a fundamental transformation in organic chemistry. A common and effective method for their preparation is the cyclodehydration of the corresponding 2-carbamoylbenzoic acids (phthalamic acids). This document focuses on the specific conversion of this compound to its corresponding phthalimide, a compound of interest in the development of novel therapeutic agents and specialized polymers.

The cyclization reaction involves an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl, followed by the elimination of a water molecule. This process can be facilitated by thermal means or through the use of dehydrating agents. Understanding the nuances of this reaction is crucial for optimizing yield, purity, and scalability.

Reaction Mechanism and Scientific Rationale

The cyclization of a phthalamic acid to a phthalimide is a classic example of an intramolecular condensation reaction. The generally accepted mechanism proceeds as follows:

  • Protonation of the Carboxylic Acid: In the presence of an acid catalyst (like acetic acid, which can also serve as the solvent), the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen then attacks the activated carbonyl carbon of the carboxylic acid. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).

  • Dehydration: The intermediate then collapses, expelling a molecule of water and forming the stable five-membered phthalimide ring.

The use of a dehydrating agent such as acetic anhydride can facilitate this process by reacting with the water produced, thus driving the equilibrium towards the product. Trifluoroacetic anhydride is known to be an even more effective dehydrating agent due to its higher reactivity.[1]

Caption: Figure 1. Simplified reaction mechanism for phthalimide formation.

Experimental Protocols

Two primary protocols are presented for the cyclization of this compound. Protocol A employs thermal cyclization in acetic acid, a common and straightforward method. Protocol B utilizes acetic anhydride as a dehydrating agent for a potentially faster and more efficient reaction.

Materials and Equipment
  • This compound

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • FTIR and NMR spectrometers for product characterization

Protocol A: Thermal Cyclization in Acetic Acid

This protocol is based on the general principle of heating the phthalamic acid in a high-boiling acidic solvent to promote intramolecular condensation.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).

  • Add glacial acetic acid (e.g., 25 mL).

  • Heat the mixture to reflux (approximately 118 °C) with stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into ice-water (e.g., 100 mL) with stirring.

  • A precipitate of N-(3,5-Dichlorophenyl)phthalimide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain pure N-(3,5-Dichlorophenyl)phthalimide.

  • Dry the purified product in a vacuum oven.

  • Determine the yield, melting point, and characterize by spectroscopic methods (FTIR, 1H NMR).

Protocol B: Cyclization using Acetic Anhydride

This method employs a chemical dehydrating agent to facilitate the removal of water, often leading to shorter reaction times and higher yields.

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (e.g., 5.0 g, 1 equivalent) in acetic anhydride (e.g., 15 mL).

  • Heat the mixture to reflux (approximately 140 °C) with stirring.

  • Maintain the reflux for 1-2 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the mixture into ice-water (e.g., 100 mL) to quench the excess acetic anhydride.

  • Stir the mixture until the solid product precipitates completely.

  • Collect the solid by vacuum filtration.

  • Wash the product thoroughly with cold water and then with a cold solution of sodium bicarbonate to neutralize any remaining acid, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol.

  • Dry the purified N-(3,5-Dichlorophenyl)phthalimide under vacuum.

  • Analyze the product for yield, melting point, and spectroscopic characteristics.

Experimental_Workflow cluster_Protocol_A Protocol A: Thermal Cyclization cluster_Protocol_B Protocol B: Acetic Anhydride A1 1. Dissolve Starting Material in Acetic Acid A2 2. Reflux for 2-4 hours A1->A2 A3 3. Cool and Precipitate in Ice-Water A2->A3 A4 4. Filter and Wash with Water A3->A4 A5 5. Recrystallize from Ethanol A4->A5 End Product: N-(3,5-Dichlorophenyl)phthalimide A5->End B1 1. Suspend Starting Material in Acetic Anhydride B2 2. Reflux for 1-2 hours B1->B2 B3 3. Cool and Quench in Ice-Water B2->B3 B4 4. Filter and Wash with Water & Bicarbonate B3->B4 B5 5. Recrystallize from Ethanol B4->B5 B5->End Start Starting Material: This compound Start->A1 Start->B1 caption Figure 2. Experimental workflow for phthalimide synthesis.

Caption: Figure 2. Experimental workflow for phthalimide synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(3,5-Dichlorophenyl)phthalimide.

ParameterProtocol A (Thermal)Protocol B (Acetic Anhydride)
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 80 - 90%85 - 95%
Melting Point Approx. 206-208 °CApprox. 206-208 °C
Appearance White to off-white solidWhite to off-white solid

Characterization Data for N-(3,5-Dichlorophenyl)phthalimide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (dd, J = 5.4, 3.1 Hz, 2H), 7.82 (dd, J = 5.5, 3.0 Hz, 2H), 7.50 (d, J = 8.7 Hz, 1H), 7.41 (dd, J = 8.6, 2.4 Hz, 1H), 7.37 (d, J = 2.4 Hz, 1H). Note: This is representative data for a dichlorophenyl phthalimide; exact shifts may vary slightly.[2]

  • IR (KBr, cm⁻¹): Characteristic peaks are expected around 1775-1785 cm⁻¹ and 1710-1720 cm⁻¹ for the symmetric and asymmetric C=O stretching of the imide group, respectively.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • N-(3,5-Dichlorophenyl)phthalimide: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also a flammable liquid and vapor. Handle in a fume hood away from ignition sources.

  • Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. Reacts violently with water. Ensure all glassware is dry before use.

In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

References

  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

  • Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. (n.d.). Royal Society of Chemistry. [Link]

  • MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). [Link]

Sources

3. Troubleshooting & Optimization

Solving solubility issues of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Executive Summary: The Solubility-Stability Paradox

You are likely encountering precipitation or degradation with This compound (also known as N-(3,5-dichlorophenyl)phthalamic acid).

This compound presents a classic "Phthalamic Acid Trap." It possesses a solubilizing carboxylic acid group, but its lipophilic dichlorophenyl tail drives aggregation. Furthermore, it is chemically labile: improper pH adjustments can trigger cyclization into an insoluble imide or hydrolysis, effectively destroying your compound before the assay begins.

This guide provides validated protocols to solubilize this compound while preserving its chemical integrity.

Part 1: The Chemistry of Your Problem

To solve the solubility issue, you must understand the species present in your solution.

  • The Challenge: The molecule is an amphiphilic acid .

    • Head: Hydrophilic carboxylic acid (pKa ≈ 3.5–4.5).

    • Tail: Highly lipophilic 3,5-dichlorophenyl group (LogP > 3.5).

  • The Trap: In acidic water (pH < 4), it exists as a protonated, insoluble solid. In strong base (pH > 10), it hydrolyzes. In strong acid or heat, it cyclizes to an insoluble phthalimide.

Visualizing the Stability Landscape

The following diagram illustrates the chemical fate of your compound under different conditions. You must maintain the "Safe Zone" to ensure data integrity.

StabilityLandscape cluster_safe OPERATIONAL SAFE ZONE Acid Native Compound (Insoluble Solid) pH < 4 Anion Active Carboxylate (Soluble Species) pH 7.0 - 8.0 Acid->Anion  Deprotonation (Mild Base) Imide Cyclic Phthalimide (Precipitate/Inactive) Acid + Heat Acid->Imide  Cyclization (-H2O) Anion->Acid  Precipitation (Acidification) Hydrolysis Hydrolysis Products (Phthalic Acid + Aniline) pH > 10 Anion->Hydrolysis  Amide Cleavage

Figure 1: Chemical stability and solubility map. The target window is the "Active Carboxylate" form at neutral pH.

Part 2: Troubleshooting Protocols
Scenario A: "I need a stock solution for biological assays."

Target Concentration: 10–50 mM Solvent: DMSO

The Issue: Direct addition to water results in a floating white powder. The Fix: Use the "Solvent-Shift" method.

Protocol:

  • Weighing: Weigh the solid into a glass vial (avoid plastics initially due to lipophilicity).

  • Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 20 mM .

    • Note: Vortex for 30 seconds. The solution should be clear and colorless.

    • Why DMSO? It disrupts the strong crystal lattice energy of the dichlorophenyl stacking.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which promote micro-precipitation.

Scenario B: "My compound precipitates when I dilute it into media."

Target Concentration: 1–100 µM in Assay Buffer

The Issue: "Crashing out." When the hydrophobic DMSO stock hits the aqueous buffer, the local solubility limit is exceeded before mixing is complete. The Fix: Kinetic solubility control via Pre-dilution .

Protocol:

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4 .

    • Critical: Do NOT use unbuffered water. The compound is acidic; it will lower the pH of unbuffered water, forcing itself back into the insoluble acid form.

  • Intermediate Step (Optional but Recommended): Dilute your DMSO stock 1:10 with PEG-400 or Ethanol .

  • Final Dilution:

    • Place the buffer in a vortexing tube.

    • Slowly inject the DMSO/compound solution directly into the center of the vortexing buffer.

    • Max DMSO limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the compound solubility might require up to 5% if no other cosolvents are used.

Scenario C: "I need a high-dose aqueous formulation (IV/IP injection)."

Target Concentration: > 1 mg/mL in Aqueous Vehicle

The Issue: Simple buffers are insufficient for high loads. The Fix: Salt formation + Complexation.

Protocol:

  • Molar Ratio Calculation: Calculate the moles of your compound.

  • Salt Formation: Add 1.05 equivalents of Meglumine or Tris-base (dissolved in water) to the solid compound.

    • Why? These bulky organic counter-ions prevent tight crystal packing better than Sodium (Na+).

  • Cosolvent Addition: Add 10% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

    • Mechanism:[1] The cyclodextrin encapsulates the hydrophobic dichlorophenyl tail, while the ionized carboxylate interacts with the water.

  • Sonication: Sonicate at ambient temperature for 10–15 minutes until clear.

Part 3: Comparative Solubility Data
Solvent SystemMax Solubility (Est.)Stability RiskRecommended Use
Water (pH 3) < 0.01 mg/mLHigh (Precipitation)None
PBS (pH 7.4) 0.5 - 1.0 mg/mLLowCellular Assays (Low Dose)
DMSO (100%) > 50 mg/mLLowStock Storage
5% DMSO / 95% PBS ~ 0.1 mg/mLLowHigh-Throughput Screening
10% HP-β-CD / Tris > 5.0 mg/mLVery LowAnimal Studies (IP/IV)
Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use heat to dissolve the compound in water? A: NO. Heating phthalamic acid derivatives in aqueous media (especially if slightly acidic) accelerates the cyclization to the phthalimide [1]. You will see a precipitate form that cannot be re-dissolved because you have chemically altered the substance.

Q2: Why did my solution turn cloudy after 24 hours? A: This is likely "Ostwald Ripening." Small, invisible aggregates formed during mixing have grown into visible crystals. To prevent this, filter your working solution through a 0.22 µm PVDF filter immediately after preparation to remove nucleation sites.

Q3: Can I use Sodium Hydroxide (NaOH) to adjust the pH? A: Use with extreme caution. Localized regions of high pH (pH > 11) during droplet addition can hydrolyze the amide bond, splitting your molecule into phthalic acid and 3,5-dichloroaniline [2]. Use buffered bases like Tris or Meglumine instead.

References
  • CymitQuimica. (2025).[2] Phthalamide and Phthalamic Acid Derivatives: Structure and Stability. Retrieved from

  • Helix Chromatography. (2025). HPLC Methods for Analysis of Phthalic Acid and Derivatives. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid.[2] National Library of Medicine. Retrieved from

  • Muby Chemicals. (2024).[4] Physical Properties of Dichlorobenzamide Derivatives. Retrieved from

  • Solubility of Things. (2025). Solubility of Phthalic Acid and N-Aryl Derivatives. Retrieved from

Sources

Minimizing side reactions during the formation of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Side Reactions in the Synthesis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Core Directive & Scope

Target Molecule: this compound (also referred to as N-(3,5-dichlorophenyl)phthalamic acid).[1][2] Reaction Class: Nucleophilic Acyl Substitution / Anhydride Ring Opening.[1][2] Primary Challenge: The electron-deficient nature of 3,5-dichloroaniline makes it a weak nucleophile, requiring optimized conditions to ensure conversion while preventing the thermodynamic cyclodehydration to the side product, N-(3,5-dichlorophenyl)phthalimide.

This guide provides a self-validating workflow to navigate the kinetic vs. thermodynamic landscape of this reaction, ensuring high purity of the open-chain amic acid.

Critical Control Points (The "Why" Behind the Protocol)

To control this reaction, you must manage three competing pathways.[1][2] The experimental design below relies on Kinetic Control to favor Pathway A and suppress Pathways B and C.

  • Pathway A (Desired): Nucleophilic attack of aniline on phthalic anhydride

    
     Amic Acid.[1][2]
    
  • Pathway B (Side Reaction - Thermal): Cyclodehydration of Amic Acid

    
     Phthalimide + Water.[1][2]
    
  • Pathway C (Side Reaction - Moisture): Hydrolysis of Phthalic Anhydride

    
     Phthalic Acid.[1][2]
    
Key Mechanistic Insights:
  • Nucleophilicity: The chlorine atoms on the aniline ring withdraw electron density (inductive effect), significantly slowing the initial attack on the anhydride compared to unsubstituted aniline.[2]

  • Solvent Effect:

    • Avoid: Acetic acid or high-boiling non-polar solvents (e.g., Toluene reflux).[1][2] These promote dehydration to the imide.[2]

    • Select: Polar aprotic solvents (THF, Acetone, or Acetonitrile).[1][2] These stabilize the polar transition state of the ring opening and often solubilize the reactants while precipitating the product, effectively "trapping" the kinetic species.

  • Temperature: The activation energy for cyclization (Imide formation) is higher than for ring opening.[1][2] Maintaining temperatures below 60°C is critical.[1][2]

Troubleshooting & Optimization Guide (Q&A)

Issue 1: High levels of Imide impurity observed by HPLC/TLC.

Diagnosis: The reaction temperature was likely too high, or the reaction was allowed to run too long in a dehydrating environment. Corrective Action:

  • Temperature: Strictly limit reaction temperature to < 50°C.

  • Solvent: Switch to Acetone or THF .[1][2] Avoid conditions that remove water azeotropically (e.g., Dean-Stark), as removing water drives the equilibrium toward the imide.[2]

  • Protocol Adjustment: If heating is required to drive the reaction due to the weak nucleophile, use a lower temperature for a longer time rather than high heat.

Issue 2: Low conversion / Starting material remains.

Diagnosis: 3,5-Dichloroaniline is a poor nucleophile.[1][2] Corrective Action:

  • Concentration: Run the reaction at a high concentration (1.0 M - 2.0 M) to increase collision frequency.

  • Catalysis: Add a mild base catalyst, such as 0.1 eq of Triethylamine (TEA) or Pyridine.[1][2] This activates the nucleophile without being strong enough to cause rapid side reactions.[2] Note: Strong bases can promote salt formation which is desired, but ensure careful acidification later.[2]

  • Stoichiometry: Use a slight excess of the anhydride (1.1 eq) to ensure the aniline is consumed, as the anhydride is easier to remove (hydrolysis/washing) than the aniline.

Issue 3: Product contains Phthalic Acid.

Diagnosis: Moisture ingress hydrolyzed the starting anhydride.[2] Corrective Action:

  • Reagents: Recrystallize/sublime Phthalic Anhydride before use if it has been stored for long periods.[1][2]

  • Solvent: Use anhydrous solvents (dried over molecular sieves).[1][2]

  • Atmosphere: Conduct the reaction under a nitrogen or argon blanket.[2]

Issue 4: Difficulty separating Product from Imide.

Diagnosis: Post-reaction workup failed to leverage solubility differences. Corrective Action:

  • The "Bicarbonate Cut": The target Amic Acid contains a free carboxylic acid group (

    
    ), making it soluble in aqueous Sodium Bicarbonate (
    
    
    
    ).[2] The Imide is neutral and insoluble.[2]
  • Procedure: Extract the crude solid with 5%

    
    .[2] Filter off the insoluble Imide.[2] Acidify the filtrate with dilute HCl to precipitate the pure Amic Acid.[2]
    

Optimized Experimental Protocol

Objective: Synthesis of this compound with <1% Imide content.

ParameterSpecificationRationale
Solvent Anhydrous THF or AcetoneSolubilizes reactants; polar nature supports transition state; easy removal.[1][2]
Concentration 1.0 M (relative to aniline)High concentration overcomes low nucleophilicity.[1][2]
Stoichiometry 1.0 eq Aniline : 1.05 eq AnhydrideSlight excess of anhydride ensures toxic aniline is fully consumed.[1][2]
Temperature 25°C (RT) to 40°CKinetic control region.[1][2] Prevents cyclization.[1][2]
Time 12 - 24 HoursExtended time required for weak nucleophile at low temp.[1][2]
Step-by-Step Workflow:
  • Setup: Flame-dry a reaction flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge 3,5-dichloroaniline (1.0 eq) and Phthalic Anhydride (1.05 eq) into the flask. Add Anhydrous THF to achieve ~1.0 M concentration.[1][2]

  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC or HPLC.[1][2]

    • Checkpoint: If reaction is <50% complete after 6 hours, warm to 40°C. Do not exceed 50°C.[2]

  • Precipitation (Method A - if product precipitates): If a solid forms, filter it.[1][2] Wash the cake with cold Ether or DCM (removes unreacted aniline/anhydride).[1][2]

  • Workup (Method B - Solution phase):

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate.[1][2]

    • Imide Removal Step: Extract with saturated aqueous

      
        (3x).[1][2] The product moves to the aqueous layer (as carboxylate salt); Imide and Aniline stay in organics.[2]
      
    • Isolation: Separate the aqueous layer.[2] Acidify carefully with 1N HCl to pH 2-3 while stirring. The product will precipitate as a white solid.[2][3]

  • Purification: Filter the solid. Wash with water (removes salts and phthalic acid) and then Hexane.[1][2] Dry under vacuum at 40°C.[2]

Visualizing the Control Strategy

The following diagram illustrates the decision pathways to favor the Kinetic Product (Amic Acid) over the Thermodynamic Product (Imide).

ReactionControl Start Reactants: Phthalic Anhydride + 3,5-Dichloroaniline Cond_HighT Condition: High Temp (>80°C) Acidic Solvent (AcOH) Start->Cond_HighT Thermodynamic Path Cond_LowT Condition: Low Temp (<50°C) Polar Aprotic (THF/Acetone) Start->Cond_LowT Kinetic Path Intermediate Transition State Cond_HighT->Intermediate Cond_LowT->Intermediate Prod_Kinetic Target Product (Kinetic): This compound Intermediate->Prod_Kinetic Ring Opening Prod_Thermo Side Product (Thermodynamic): N-(3,5-Dichlorophenyl)phthalimide Intermediate->Prod_Thermo Dehydration (-H2O) Prod_Kinetic->Prod_Thermo Heat / Acid (Cyclization) Workup Purification: NaHCO3 Extraction Prod_Kinetic->Workup Soluble in Base Prod_Thermo->Workup Insoluble in Base (Discard Solid) Final Pure Amic Acid Workup->Final Acidification (HCl)

Caption: Reaction pathway analysis showing the divergence between Kinetic (Amic Acid) and Thermodynamic (Imide) products, and the purification logic.

References

  • Bhat, S., et al. (2023).[1][2] "Synthesis of Benzimidazole and Phthaloylamino Acid derivatives." Journal of Medicinal and Chemical Sciences.

  • Khattab, T. A. (2018).[1][2] "Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines." Molecules (PMC).

  • Organic Chemistry Portal. "Phthalimides: Synthesis and Protection of Amino Groups."[1][2]

  • Barik, S., et al. (2024).[1][2][4] "N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides." Nature Communications.[2][4]

Sources

Purification strategies for removing unreacted 3,5-dichloroaniline from final product

[1]

Mission: To provide researchers with chemically grounded, field-proven strategies for the removal of unreacted 3,5-dichloroaniline (3,5-DCA) from synthetic intermediates and final products.[1]

Module 1: The Core Problem (Know Your Enemy)

Before attempting purification, you must understand the physicochemical profile of the impurity. 3,5-DCA is not a standard aniline; its behavior is dominated by the electron-withdrawing effects of the chlorine atoms.[1]

PropertyValueImplication for Purification
pKa (Conjugate Acid) ~2.37 [1]CRITICAL: It is a very weak base.[1] Standard acidic washes (Citric acid, Acetic acid) will fail to protonate it.[1] You need strong mineral acids.[1]
LogP (Lipophilicity) ~2.90 [2]Highly soluble in organic solvents (DCM, EtOAc).[1] It resists partitioning into water unless fully ionized.[1]
Boiling Point 260 °CHigh boiling point makes removal by standard evaporation/rotovap impossible.[1]
Reactivity Primary AmineNucleophilic (though reduced).[1] Susceptible to scavenging by electrophilic resins.[1]

Module 2: Decision Matrix

Use this logic flow to select the correct purification strategy based on your product's stability.

PurificationStrategyStartStart: Impurity is 3,5-DCAQ1Is your PRODUCT basic(contains amines/pyridines)?Start->Q1Q2Is your PRODUCTacid-sensitive?Q1->Q2No (Product is Neutral/Acidic)Strat_ScavSTRATEGY B:Chemoselective Scavenging(Isocyanate/Aldehyde Resin)Q1->Strat_ScavYes (Product is Basic)Strat_AcidSTRATEGY A:Strong Acid Wash (HCl)Q2->Strat_AcidNo (Stable to pH < 1)Strat_ChromSTRATEGY D:Chromatography withAmine ModifierQ2->Strat_ChromYes (Labile)Strat_Scav->Strat_ChromIf purity < 95%Strat_SCXSTRATEGY C:SCX Column(Catch & Release)

Figure 1: Decision matrix for selecting the optimal purification route based on product stability and functionality.[1]

Module 3: Liquid-Liquid Extraction (The "Strong Acid" Protocol)[1]

Issue: "I washed my reaction mixture with 10% Citric Acid or 1M Acetic Acid, but the 3,5-DCA is still in the organic layer."

Root Cause: The pKa of 3,5-DCA is ~2.[1]37. Weak acids (pH 3-5) cannot drive the equilibrium toward the protonated, water-soluble anilinium salt.[1] You must achieve a pH at least 2 units below the pKa (Target pH < 0.5).[1]

Protocol: The 1M HCl Wash
  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes ion-pair and remain in DCM.[1]

  • The Acid Wash:

    • Wash the organic layer 3 times with 1M HCl (or 2M HCl if product is stable).[1]

    • Volume: Use a 1:1 volume ratio of Organic:Aqueous.

    • Agitation: Shake vigorously for at least 2 minutes. Equilibrium is slower for lipophilic amines.[1]

  • Verification: Check the TLC of the organic layer.[1] If 3,5-DCA persists, the acid concentration is likely insufficient to overcome the lipophilicity.[1]

  • Brine Wash: Follow with a saturated brine wash to break any micro-emulsions.[1]

Warning: Do not use this method if your product contains a basic nitrogen (pyridine, morpholine, etc.), as it will also be extracted into the aqueous layer.[1]

Module 4: Scavenging Resins (The "Smart" Solution)

Issue: "My product is also a base, or it is acid-sensitive. I cannot use HCl."

Solution: Use solid-supported scavenger resins.[1] These beads react selectively with the impurity, allowing you to filter them off.[1]

Option A: Electrophilic Scavengers (Best for Basic Products)

Since 3,5-DCA is nucleophilic (amine), use a resin that acts as an electrophile.[1]

  • Resin Type: Polymer-supported Isocyanate (PS-NCO) or Polymer-supported Benzaldehyde (PS-CHO).[1]

  • Mechanism: The isocyanate reacts with 3,5-DCA to form an insoluble urea.[1]

  • Protocol:

    • Dissolve crude in dry DCM or THF.[1]

    • Add 3-4 equivalents of PS-NCO resin relative to the estimated impurity amount.[1]

    • Stir gently (do not use magnetic stir bars that grind beads) for 4–16 hours at Room Temp.

    • Filter through a fritted funnel. The 3,5-DCA remains trapped on the beads.[1]

Option B: Strong Cation Exchange (SCX) (Best for Neutral Products)[1]
  • Resin Type: Sulfonic acid functionalized silica or polymer (e.g., SCX-2).[1]

  • Mechanism: Acts as a "solid-phase acid wash."[1]

  • Protocol:

    • Pass the reaction mixture through an SCX cartridge.

    • The 3,5-DCA (and any other bases) will bind to the sulfonic acid moieties.[1]

    • Your neutral product elutes in the flow-through.[1]

Module 5: Chromatography Troubleshooting

Issue: "The 3,5-DCA streaks/tails on the column and co-elutes with my product."

Root Cause: The amine group of 3,5-DCA interacts with the acidic silanol groups on the silica gel surface, causing peak broadening.[1]

The "Amine Modifier" Fix

To sharpen the 3,5-DCA peak and separate it from your product:

  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1]

  • Column Pre-treatment: Flush the silica column with the TEA-containing solvent before loading your sample.[1] This "deactivates" the silanols.[1]

  • Result: The 3,5-DCA will elute as a sharp, defined band, likely moving faster (higher Rf) than before because it is no longer dragging on the silica.[1]

Module 6: Recrystallization (Polishing)[1]

Issue: "I have >95% purity, but trace 3,5-DCA remains."

Strategy: 3,5-DCA has a distinct solubility profile—soluble in hot alcohols but insoluble in water.[1]

Protocol (Ethanol/Water):

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .[1]

  • Slowly add hot Water dropwise until the solution just becomes turbid (cloudy).

  • Add one drop of Ethanol to clear it.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Theory: 3,5-DCA is often more soluble in the mother liquor (ethanol-rich phase) than many amide/urea products, allowing the product to crystallize out while the impurity stays in solution [3].[1]

FAQ: Frequently Asked Questions

Q: Can I remove 3,5-DCA by high-vacuum drying? A: No. With a boiling point of 260°C, it is not volatile enough to be removed on a standard high-vacuum line or lyophilizer.[1] You might sublime a small amount, but it will not be quantitative.[1]

Q: My product precipitates during the HCl wash. What do I do? A: Your product might be forming an insoluble hydrochloride salt.[1] Filter the solid, wash it with Et2O (to remove non-basic impurities), and then partition the solid between EtOAc and Saturated NaHCO3 to regenerate the free base.

Q: Why is the 3,5-DCA turning my column brown? A: Anilines oxidize easily in air to form azo-compounds and polymers.[1] This is purely cosmetic but indicates the impurity is degrading.[1] It does not affect the separation mechanics.[1]

References

  • PubChem. (n.d.).[1] 3,5-Dichloroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2][3]

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamic Challenge

Analyzing benzoic acid and its derivatives (e.g., salicylic acid, parabens, vanillic acid) presents a specific set of chromatographic challenges. These compounds are weak acids (


). To achieve reproducible retention on reversed-phase (C18) columns, we must suppress ionization by maintaining a mobile phase pH well below the 

(typically pH 2.5 – 3.0).

This requirement forces the use of acidic modifiers (TFA, Formic Acid, or Phosphate buffers) often in combination with UV detection at low wavelengths (210–254 nm). This combination is a "perfect storm" for baseline noise. The following guide deconstructs these issues not just by symptoms, but by the underlying physical chemistry.

Module 1: Diagnostic Logic (Visualizing the Noise)

Before disassembling hardware, analyze the morphology of your baseline noise. The shape of the disturbance is the fingerprint of the root cause.

Diagram 1: Noise Morphology Analysis Tree

Caption: Decision tree for categorizing baseline noise based on visual frequency and shape.

NoiseAnalysis Start Analyze Baseline Disturbance Type1 Cyclic / Sinusoidal (Regular Waves) Start->Type1 Type2 Linear / Asymptotic Drift Start->Type2 Type3 Random Spikes or 'Fuzzy' Noise Start->Type3 Cause1 Mixing Issue (Viscosity Mismatch) Type1->Cause1 Period > 1 min Cause2 Pump Pulsation (Check Valve/Air) Type1->Cause2 Period < 10 sec Cause3 Gradient Imbalance (TFA Absorbance) Type2->Cause3 Correlates with %B Cause4 Temperature Fluctuation Type2->Cause4 Wandering Cause5 Lamp Aging or Flow Cell Bubble Type3->Cause5 Action1 Increase Mixer Vol or Purge Air Cause1->Action1 Action2 Balance Mobile Phase Absorbance Cause3->Action2 Action3 Insulate Column & Lines Cause4->Action3

Module 2: The "Drifting" Baseline (Gradient Elution)[1][2]

Symptom: The baseline rises or falls significantly during the gradient ramp, sometimes exceeding 50 mAU. Context: Common when using Trifluoroacetic Acid (TFA) at low UV wavelengths (< 230 nm).

The Mechanism

TFA is an ion-pairing reagent that absorbs UV light.[1] Acetonitrile (ACN) absorbs less UV than water at 210 nm. As the gradient increases the % of ACN, the refractive index changes, and the total UV absorbance of the mobile phase shifts. If the absorbance of Mobile Phase B (Organic) is lower than A (Aqueous), the baseline drifts downward. If B absorbs more, it drifts upward.

Protocol: The "Balanced Absorbance" Method

To flatten the baseline, we must thermodynamically balance the optical absorbance of both phases.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: 0.1% TFA in Water.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • The Zero-Injection Test: Run a blank gradient (0% to 100% B) at your detection wavelength (e.g., 214 nm).

  • Observe Drift:

    • Positive Drift: Phase B absorbs more than A.

    • Negative Drift:[2] Phase A absorbs more than B.

  • Correction:

    • If Negative Drift: Add small amounts of TFA (e.g., 0.01% increments) to Phase B until the baseline flattens.

    • Note: It is often necessary to have slightly less TFA in the organic phase because organic solvents can enhance the UV cut-off of the additive [1][2].

Table 1: UV Cut-off Limits for Common Benzoic Acid Modifiers

ModifierUV Cut-off (nm)Recommended Min WavelengthNotes
TFA ~210215 nmStrong absorbance; requires balancing.
Formic Acid ~210220 nmLess aggressive than TFA, but higher pKa (3.75).
Phosphoric Acid <190200 nmExcellent UV transparency; non-volatile (bad for LC-MS).
Acetic Acid ~210230 nmHigh UV absorbance; avoid for low-UV work.

Module 3: Cyclic & Rhythmic Noise

Symptom: A sine-wave pattern in the baseline. Context: Often seen when mixing viscous aqueous buffers (e.g., Phosphate pH 2.5) with Methanol.[3]

The Mechanism

This is usually a mixing or pumping artifact.

  • Viscosity Mismatch: Methanol/Water mixtures are highly viscous (more than either pure solvent). If the HPLC mixer volume is too small, the solvents do not homogenize before the detector, creating "lenses" of varying refractive index [3].

  • Pump Pulsation: If the check valves are sticky (common with concentrated buffers), one pump head may deliver less volume, causing a rhythmic pressure drop and baseline dip.

Troubleshooting Workflow
  • Check Pressure Trace: Overlay the pressure curve with the baseline.[4] If the pressure drops coincide with baseline spikes, it is a check valve or air bubble issue.

  • Increase Mixing Volume: If using a high-pressure mixing system (binary pump), install a larger static mixer (e.g., 350 µL up from 100 µL). This dampens the viscosity noise.

  • Degassing: Ensure the aqueous buffer is filtered (0.2 µm) and degassed. Benzoic acid buffers often support microbial growth, which releases gas [4].

Module 4: Ghost Peaks (System Contamination)[9]

Symptom: Distinct peaks appear in the gradient even when no sample is injected. Context: Benzoic acid derivatives are ubiquitous in plastics (plasticizers) and detergents.

The Mechanism

Impurities in the water or organic solvent accumulate on the head of the column during the equilibration (low %B) phase. As the gradient starts, these impurities elute, mimicking real analytes.

Protocol: The Gradient Hold Test

Use this protocol to distinguish between solvent contamination and system carryover.

Step-by-Step Methodology:

  • Run 1 (Standard): Perform a standard blank gradient with a 10-minute equilibration. Record peak heights.

  • Run 2 (Extended): Perform the same gradient but extend the equilibration time to 30 minutes.

  • Analysis:

    • If peaks grow larger in Run 2: The contamination is coming from the Mobile Phase (Aqueous A). The longer you equilibrate, the more "garbage" you trap on the column [5].

    • If peaks stay the same: The contamination is likely Carryover from the injector or a dirty column frit.

Diagram 2: Ghost Peak Elimination Workflow

Caption: Logical flow for isolating the source of ghost peaks in gradient elution.

GhostPeaks Start Ghost Peaks Detected Test Run Gradient Hold Test Start->Test Result1 Peaks Grow with Time Test->Result1 Result2 Peaks Constant with Time Test->Result2 Source1 Source: Aqueous Mobile Phase Result1->Source1 Source2 Source: Injector Carryover Result2->Source2 Fix1 Replace Water Source Use Glass Bottles Source1->Fix1 Fix2 Change Needle Wash Replace Rotor Seal Source2->Fix2

Frequently Asked Questions (FAQ)

Q: I am analyzing salicylic acid and the peak tailing is causing baseline integration errors. Why? A: Salicylic acid has a hydroxyl group ortho to the carboxylic acid, capable of internal hydrogen bonding, but it also interacts strongly with free silanols on the silica column.

  • Fix: Ensure your mobile phase pH is < 3.0 to suppress silanol ionization. If using a standard C18, switch to an "End-capped" or "Base-Deactivated" C18 column designed for polar acids [6].

Q: Can I use Phosphate buffer instead of TFA to lower the noise? A: Yes, and it is often preferred for low UV (<220 nm) because phosphate is transparent.

  • Caveat: Phosphate is non-volatile. Do not use this if you plan to transfer the method to LC-MS. Also, ensure you wash the system with water (not just methanol) after use to prevent salt precipitation in the pump heads [7].

Q: My baseline is fuzzy (high frequency noise) only when the column heater is on. A: This is likely "Thermal Noise." If the incoming mobile phase is significantly colder than the column, it creates thermal gradients in the detector flow cell.

  • Fix: Use a Pre-column Heat Exchanger (passive heater) to warm the solvent before it enters the column.

References

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Shimadzu. (2022). HPLC Troubleshooting - Baseline Drift. Retrieved from [Link]

  • Waters Corporation. (2024). Improved Sensitivity for Trifluoroacetic Acid Gradients. Retrieved from [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills: Noisy Baselines. Retrieved from [Link]

  • YMC Co., Ltd. (2020). The Cause of the Ghost Peak in Gradient Elution.[5][6] Retrieved from [Link]

  • Chromatography Forum. (2005). Baseline Oscillation with TFA. Retrieved from [Link]

Sources

Technical Support: Overcoming Steric Hindrance in Dichlorophenyl Carbamoyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: The "Ortho-Effect" Barrier

In the synthesis of dichlorophenyl carbamoyl compounds (ureas and carbamates), the primary failure mode is the ortho-effect . When chlorine atoms occupy the 2,6-positions of an aniline or isocyanate, they create a "picket fence" of electron density (Van der Waals radius of Cl ≈ 1.75 Å) that physically blocks the reaction center.

  • Electronic Deactivation: The inductive electron-withdrawing nature of two chlorine atoms (

    
    ) significantly reduces the nucleophilicity of the aniline nitrogen.
    
  • Steric Shielding: The chlorine atoms restrict the rotation of the phenyl ring and shield the isocyanate carbon from nucleophilic attack.

This guide provides three distinct strategies to bypass these barriers, moving from standard optimization to advanced "workaround" chemistries.

Troubleshooting Guide (Q&A Format)

Module A: The Nucleophile Problem (Aniline Reactivity)

Q: I am trying to react 2,6-dichloroaniline with an isocyanate, but I see no product after 24 hours at reflux. Why?

A: 2,6-dichloroaniline is an exceptionally poor nucleophile. The lone pair on the nitrogen is sterically crowded and electronically pulled towards the ring. Standard thermal conditions are often insufficient.

Corrective Actions:

  • Force Deprotonation: Instead of using a weak base like triethylamine (TEA), use a strong base to create the anion of the aniline.

    • Reagent: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).

    • Mechanism:[1][2][3][4] The anilide anion is a much stronger nucleophile and is smaller (less solvation shell) than the neutral amine.

  • Switch Roles: Do not use the hindered aniline as the nucleophile. Convert the hindered aniline into the hindered isocyanate (electrophile) and react it with the unhindered amine/alcohol.

Module B: The Electrophile Problem (Isocyanate Stability)

Q: I converted 2,6-dichloroaniline to the isocyanate using phosgene, but the yield is low and the intermediate degrades. How do I stabilize it?

A: Sterically hindered isocyanates are actually more stable to dimerization than unhindered ones, but they are difficult to form quantitatively because the initial attack of phosgene is slow. Long reaction times lead to tar formation.

Corrective Actions:

  • Use Triphosgene (Solid Phosgene Equivalent): It allows for precise stoichiometry and higher reaction temperatures (refluxing toluene/dioxane) which drives the formation of the isocyanate.

  • One-Pot "In-Situ" Trapping: Do not isolate the isocyanate. Generate it and immediately add the nucleophile in the same vessel. This minimizes handling losses.

Module C: The "Brick Wall" (Double Hindrance)

Q: I need to couple a 2,6-dichlorophenyl moiety with a bulky secondary amine (e.g., tert-butyl amine or a piperazine derivative). Neither component reacts.

A: This is a "brick wall" scenario where steric clash prevents the transition state from forming. Thermal energy alone will likely cause decomposition before coupling.

Corrective Actions:

  • Lewis Acid Catalysis: Use Dibutyltin Dilaurate (DBTDL) . Unlike base catalysis, DBTDL activates the isocyanate oxygen, making the carbon more electrophilic without requiring the amine to be deprotonated.

  • The Curtius Rearrangement (The "Backdoor"): Abandon the aniline starting material. Start with 2,6-dichlorobenzoic acid .

    • Route: Acid

      
       Acyl Azide 
      
      
      
      Isocyanate
      
      
      Urea.[2][5][6]
    • Why: The rearrangement is intramolecular and driven by the loss of

      
       gas. It proceeds regardless of steric hindrance because the bond formation happens within the molecule's sphere of influence.
      

Decision Matrix & Mechanisms

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on the steric profile of your reactants.

SynthesisStrategy Start Target: Dichlorophenyl Urea/Carbamate Check Are both partners sterically hindered? Start->Check Route1 Route A: Standard Coupling (Isocyanate + Amine) Check->Route1 No (One partner unhindered) Route3 Route C: Curtius Rearrangement (Start from Benzoic Acid) Check->Route3 Yes (Both bulky) Route2 Route B: Strong Base Activation (NaH/LiHMDS) Route1->Route2 Low Yield? Catalyst Add Catalyst: Dibutyltin Dilaurate (DBTDL) Route2->Catalyst Still Low Yield? Catalyst->Route3 Failure

Caption: Strategic decision tree for selecting the synthesis route based on steric hindrance severity.

Experimental Protocols

Protocol A: The Triphosgene Method (In-Situ Isocyanate)

Best for: Converting 2,6-dichloroaniline to urea when the partner amine is available.

Reagents:

  • 2,6-Dichloroaniline (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (2.5 equiv)

  • Nucleophile (Amine/Alcohol) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas upon decomposition.

  • Dissolve 2,6-dichloroaniline (10 mmol) in dry DCM (50 mL) under Argon.

  • Add Triethylamine (25 mmol) and cool to 0°C.

  • Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise over 20 minutes.

    • Note: A white precipitate (Et3N·HCl) will form.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour. Infrared (IR) monitoring should show a strong Isocyanate peak at ~2270 cm⁻¹.

  • Add the Nucleophile (Amine or Alcohol) in one portion.

  • Optimization: If the nucleophile is bulky, add 5 mol% DMAP (4-Dimethylaminopyridine) or DBTDL at this stage and heat to reflux (if using Toluene).

  • Quench with water, extract with DCM, and wash with 1N HCl to remove unreacted amines.

Protocol B: The Curtius Rearrangement (DPPA Method)

Best for: "Brick Wall" cases where direct coupling fails completely.

Reagents:

  • 2,6-Dichlorobenzoic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Nucleophile (Amine/Alcohol) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Dissolve 2,6-dichlorobenzoic acid (5 mmol) in anhydrous Toluene (20 mL).

  • Add Triethylamine (5.5 mmol) and DPPA (5.5 mmol).

  • Stir at RT for 30 minutes to form the acyl azide (check LCMS or TLC).

  • Rearrangement: Heat the mixture to 80-90°C. Evolution of nitrogen gas (

    
    ) will be observed. Stir until gas evolution ceases (approx. 1-2 hours).
    
    • Mechanism:[1][2][3][4] The acyl azide rearranges to the isocyanate intermediate.[2][5][6][7][8]

  • Add the Nucleophile (Amine/Alcohol) directly to the hot solution.

  • Reflux for 4-12 hours.

  • Cool, evaporate solvent, and purify via column chromatography.

Quantitative Comparison of Methods

MethodTarget SubstrateSteric ToleranceTypical YieldKey Catalyst
Direct Coupling Unhindered IsocyanateLow30-50%None / Mild Base
NaH Activation Weak Nucleophile (Aniline)Medium60-75%NaH (Stoichiometric)
Triphosgene Unstable IsocyanateHigh70-85%DMAP / DBTDL
Curtius (DPPA) "Brick Wall" SystemsVery High 85-95% None (Thermal)

References

  • National Institutes of Health (NIH). (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Curtius Rearrangement of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (1966). tert-Butyl Isocyanide (Example of Hindered Isocyanide/Isocyanate Chemistry). Org. Synth. 1966, 46, 117. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Query: "How do I grow high-quality single crystals of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid suitable for X-ray diffraction?"

Expert Insight: This molecule (CAS: 19368-25-3) presents a classic "competing interaction" challenge. Structurally, it is an N-phenylphthalamic acid derivative .[1] To grow diffraction-quality crystals, you must balance two competing hydrogen-bonding motifs while avoiding a specific chemical instability unique to this class of compounds.

The "Hidden" Trap: The most critical failure mode for this molecule is thermal cyclization . Under heat or acidic catalysis, phthalamic acids dehydrate to form N-substituted phthalimides [1, 7]. If you heat your solution to dissolve the solid and then cool it, you may inadvertently crystallize the degradation product (the phthalimide) rather than your target acid.

Molecular Interaction Profile
FeatureCrystallographic Impact
Carboxylic Acid Strong tendency to form centrosymmetric cyclic dimers (

motif) [4].
Amide Linkage Forms N–H...O hydrogen bonds, often creating supramolecular tapes or sheets [10].
Dichlorophenyl Ring Introduces hydrophobicity and potential Cl...Cl or

-

stacking interactions, aiding lattice rigidity [10].
Backbone Flexibility The C(amide)–C(methylene/phenyl) bond can twist, leading to polymorphism or conformational disorder [14].

Module 1: Thermodynamic Control (Solvent Selection)

The Challenge: The molecule has high lattice energy (Melting Point ~230°C [16]) and low solubility in common organic solvents like ethanol or acetone.

Recommended Solvent Systems: Do NOT use simple evaporation from high-boiling solvents, as this often yields solvates or microcrystalline powders. Use a binary system.

RoleSolventRationale
Primary Solvent (Good) DMF or DMSO High solubility due to strong H-bond acceptance. Disrupts acid dimers effectively.
Anti-Solvent (Poor) Water or Acetonitrile Water is highly polar but poor for this hydrophobic aromatic; Acetonitrile is a polar aprotic poor solvent.
Modifier Acetic Acid (Trace) Prevents deprotonation of the carboxylic acid, ensuring the neutral species crystallizes.
Decision Logic: Solvent Choice

SolventLogic Start Solubility Check Polar Polar Aprotic (DMSO/DMF) Start->Polar Dissolves? Protic Protic (MeOH/EtOH) Start->Protic Dissolves? Result1 High Solubility (Use as Inner Solvent) Polar->Result1 Result2 Risk of Esterification (Avoid Heat) Protic->Result2

Figure 1: Solvent selection logic. Note the caution against heating protic solvents to prevent side reactions.

Module 2: Kinetic Control (Experimental Protocols)

Standard Operating Procedure (SOP): Vapor Diffusion This is the gold standard for this molecule because it occurs at room temperature , mitigating the risk of cyclization.

Protocol A: The "Sitting Drop" Vapor Diffusion

Best for: Small quantities (<20 mg)

  • Prepare Inner Solution: Dissolve 15 mg of this compound in 0.5 mL of DMSO. Ensure it is fully dissolved. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Prepare Outer Solvent: Fill a larger vial (20 mL scintillation vial) with 4 mL of Water or Acetonitrile.

  • Setup: Place the small open vial containing the DMSO solution inside the larger vial.

  • Seal: Cap the large vial tightly.

  • Wait: Allow to stand undisturbed for 3–7 days. The outer solvent will diffuse into the DMSO, slowly lowering solubility and driving nucleation.

Protocol B: pH-Shift Crystallization (The "Re-acidification" Method)

Best for: Purifying crude material while growing crystals. Mechanism: Phthalamic acids are soluble in base (as salts) and insoluble in acid [1].

  • Dissolution: Suspend the compound in water. Add 1M NaHCO₃ dropwise until the solution clears (formation of the sodium salt).

  • Buffering: Add a layer of buffer or slowly diffuse acetic acid vapor into the chamber.

  • Growth: As the pH drops slowly, the neutral acid will crystallize out. Note: Rapid acidification yields powder; slow acidification yields crystals.

Experimental Workflow Visualization

VaporDiffusion cluster_conditions Critical Parameters Step1 Dissolve Target (DMSO/DMF) Step2 Filter Solution (0.45 µm PTFE) Step1->Step2 Step3 Vapor Diffusion Setup (Outer: H2O/MeCN) Step2->Step3 Step4 Equilibration (3-7 Days, 25°C) Step3->Step4 Step5 Harvest Crystals (Keep in Mother Liquor) Step4->Step5 Temp Temp: 20-25°C (NO HEAT) Step4->Temp Vibration Vibration Free

Figure 2: Step-by-step workflow for Vapor Diffusion. Note the strict temperature control.

Module 3: Stability & Troubleshooting (The "Trap")

Issue: "My crystals turned out to be N-(3,5-dichlorophenyl)phthalimide." Cause: You likely heated the solution during preparation.

The Mechanism of Failure: Phthalamic acids are intermediates in the formation of phthalimides. The reaction is driven by entropy (release of water) and is acid-catalyzed or thermally driven [7, 9].

Cyclization Acid Target Molecule (Phthalamic Acid) Heat Heat / Acid / Time Acid->Heat Imide Contaminant (Phthalimide) Heat->Imide Cyclization Water H2O Heat->Water Elimination

Figure 3: Degradation pathway. Avoid heat to prevent conversion to the phthalimide.

Frequently Asked Questions (FAQ)

Q1: The crystals are extremely thin needles. How do I get blocks?

  • Diagnosis: Nucleation is too fast (high supersaturation) or growth is preferential along the H-bonding axis (supramolecular tapes).

  • Solution:

    • Reduce the concentration of the inner solution by 20%.

    • Change the anti-solvent. If using water, switch to Acetonitrile or Isopropanol to slow down the diffusion rate.

    • Add a "co-solvent" like toluene to the outer vial to moderate polarity.

Q2: My crystal structure solves, but the R-factor is high (>10%). Why?

  • Diagnosis: Twinning or disorder. This molecule has a flexible backbone (torsion angles) [14].[2]

  • Solution: Collect data at 100 K (cryogenic cooling). This freezes out conformational disorder in the phenyl rings and amide backbone.

Q3: Can I use ethanol as a solvent?

  • Advisory: Use with caution. While solubility is decent, ethanol can participate in H-bonding that competes with the internal acid-dimer formation. If you use ethanol, do not heat it above 40°C to avoid esterification or cyclization.

Q4: The solution turned cloudy immediately upon adding the anti-solvent.

  • Diagnosis: "Oiling out" or amorphous precipitation. The anti-solvent diffused too fast or the initial concentration was too high.

  • Solution: Restart using the Vapor Diffusion method (Protocol A) rather than direct liquid layering. Vapor diffusion is inherently slower and more controlled.

References

  • Bartleby.com. (n.d.). Recrystallization Of Pure Phthalic Acid. Retrieved from

  • PubChem. (2025).[3] 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (CID 44631845).[3] National Library of Medicine. Retrieved from

  • CymitQuimica. (n.d.).[4] 2-[[(3,5-Dichlorophenyl)amino]carbonyl]benzoic acid.[5] Retrieved from

  • Kennard, C. H. L., Smith, G., & Katekar, G. F. (1982).[6] Crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid. Australian Journal of Chemistry.[6] Retrieved from

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved from

  • NileRed. (2015).[7] How to make Phthalic acid and Phthalic Anhydride. YouTube.[7] Retrieved from

  • Titherley, A. W., & Hicks, W. L. (1906). Acetyl and benzoyl derivatives of phthalimide and phthalamic acid.[8] Journal of the Chemical Society, Transactions. Retrieved from

  • ResearchGate. (2015).[9] Crystallization Kinetics of Melt-Blended Low-Density Phthalic Anhydride. Retrieved from

  • Blackburn, R. A. M. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid. Bioorganic Chemistry. Retrieved from

  • Tiekink, E. R. T. (2020). Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid. Zeitschrift für Kristallographie. Retrieved from

  • Wikipedia. (n.d.).[7] Benzoic acid.[3][4][6][10][11][12] Retrieved from

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from

  • BestPlantHormones. (n.d.). N-phenyl-phthalamic Acid Manufacturers. Retrieved from

  • Semantic Scholar. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from

  • ResearchGate. (2014). Crystal structure of 3-{5-[(2-chlorophenyl)carbonyl]-2-oxo-1,3- benzothiazol-3(2H)-yl}propanoic acid. Retrieved from

  • Muby Chemicals. (2024).[11] 2-4-dichloro-5-sulfamoyl Benzoic Acid SDS. Retrieved from

  • MolDB. (n.d.). 4727-29-1 | N-Phenyl-phthalamic acid.[1][13] Retrieved from

  • CymitQuimica. (n.d.). N-Phenyl-phthalamic acid.[1][13][14] Retrieved from

  • PubMed. (1975). Studies on the stability of injectable solutions of some phenothiazines. Retrieved from

Sources

4. Validation & Comparative

A Comparative Guide to FTIR Spectral Analysis of Carbamoyl Benzoic Acids: From Functional Group Assignment to Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Carbamoyl Benzoic Acids

Carbamoyl benzoic acids, isomers containing both a carboxylic acid and a carboxamide group on a benzene ring, represent a critical structural motif in medicinal chemistry and materials science. Their dual functionality allows for complex hydrogen bonding networks, influencing solubility, crystal packing, and receptor-binding affinity. For researchers in drug development and materials engineering, the ability to rapidly and accurately confirm the isomeric identity and purity of these compounds is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy emerges as a first-line analytical technique for this purpose. It is a powerful, non-destructive method that provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups.[1] This guide provides an in-depth comparison of the FTIR spectra of ortho-, meta-, and para-carbamoyl benzoic acids, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectral contributions of the constituent functional groups, explain the causal effects of substituent position on vibrational frequencies, and provide robust, field-proven experimental protocols for obtaining high-quality, reproducible data.

Pillar 1: Deconstructing the Spectral Signatures of Constituent Functional Groups

To accurately interpret the spectra of carbamoyl benzoic acids, one must first understand the characteristic vibrational modes of their fundamental components: the aromatic carboxylic acid and the primary aromatic amide.

The Aromatic Carboxylic Acid Moiety (e.g., Benzoic Acid)

The FTIR spectrum of an aromatic carboxylic acid like benzoic acid is dominated by features arising from the -COOH group and its extensive hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences the spectrum.[2]

  • O-H Stretch: The most recognizable feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric structure.[2] This band often overlaps with C-H stretching vibrations.[3]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is typically observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[2] Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids.[5]

  • C-O Stretch and O-H Bend: A combination of C-O stretching and in-plane O-H bending vibrations results in prominent absorptions. The C-O stretch is typically found in the 1320-1210 cm⁻¹ region, while a broad O-H wagging (out-of-plane bend) can be seen around 960-900 cm⁻¹.[2][3]

The Primary Aromatic Amide Moiety (e.g., Benzamide)

The primary amide group (-CONH₂) also presents a unique set of absorptions, distinct from the carboxylic acid.

  • N-H Stretch: Primary amides exhibit two distinct N-H stretching bands in the 3500-3100 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. For example, benzamide shows peaks around 3366 and 3170 cm⁻¹.[7] These peaks are generally sharper than the O-H stretch of carboxylic acids.[7]

  • C=O Stretch (Amide I Band): This is one of the most intense and characteristic absorptions in the amide spectrum, appearing in the 1680-1630 cm⁻¹ range.[7][8] This band is a result of the C=O stretching vibration. Resonance delocalization of the nitrogen lone pair onto the carbonyl group weakens the C=O double bond, lowering its stretching frequency compared to ketones.[5][8]

  • N-H Bend (Amide II Band): This band arises from the in-plane N-H bending vibration and is typically found between 1650 and 1620 cm⁻¹.[7] In primary amides, this absorption can sometimes be obscured by the stronger Amide I band.[9]

Pillar 2: Comparative FTIR Analysis of Carbamoyl Benzoic Acid Isomers

The relative positions of the carbamoyl and benzoic acid groups dictate the potential for intra- and intermolecular interactions, leading to distinct and identifiable shifts in their FTIR spectra. Here, we compare the expected spectral features of the ortho-, meta-, and para-isomers.

Molecular Structures of Carbamoyl Benzoic Acid Isomers

Caption: Structures of the three isomers of carbamoyl benzoic acid.

2-Carbamoylbenzoic Acid (Phthalamic Acid)

The ortho isomer is unique due to the proximity of the two functional groups, which allows for strong intramolecular hydrogen bonding. This internal interaction is the dominant factor influencing its spectrum.

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): The intramolecular hydrogen bonding between the carboxylic acid proton and the amide carbonyl, and/or an amide proton and the acid carbonyl, will lead to a very complex, broadened absorption pattern in this region. The distinct, separate features of a typical carboxylic acid dimer and a primary amide may be lost, coalescing into a single, exceptionally broad envelope.

  • Carbonyl Stretching Region (1800-1600 cm⁻¹): This region is highly diagnostic. We expect to see two distinct C=O stretching bands, one for the carboxylic acid and one for the amide (Amide I).[10] However, due to the strong intramolecular hydrogen bonding, both carbonyl frequencies are expected to be shifted to lower wavenumbers compared to their meta and para counterparts. For instance, strong bands have been reported around 1770 cm⁻¹ (lactone-like character) and 1675 cm⁻¹ (amide carbonyl).[10]

3-Carbamoylbenzoic Acid and 4-Carbamoylbenzoic Acid

In the meta and para isomers, the functional groups are too far apart to engage in intramolecular hydrogen bonding. Therefore, their spectral characteristics are governed by intermolecular hydrogen bonding, similar to a mixture of benzoic acid and benzamide, but with positional electronic effects.

  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): These isomers will exhibit a superposition of the characteristic absorptions of the two functional groups. One would expect to see the very broad O-H stretch from the carboxylic acid dimer (3300-2500 cm⁻¹) and, superimposed on it or at slightly higher frequency, the two sharper N-H stretching bands of the primary amide group (~3400-3100 cm⁻¹).[4][7]

  • Carbonyl Stretching Region (1800-1600 cm⁻¹): Two distinct C=O peaks should be clearly resolved:

    • Carboxylic Acid C=O: Around 1710-1680 cm⁻¹.

    • Amide C=O (Amide I): Around 1670-1640 cm⁻¹.[11]

  • Distinguishing Meta from Para: The primary differences between the meta and para isomers will be subtle shifts in the carbonyl stretching frequencies and in the "fingerprint" region, particularly the C-H out-of-plane bending bands (900-675 cm⁻¹).[12][13] The substitution pattern on the aromatic ring directly influences these bending vibrations, providing a reliable way to distinguish between them.[13] For example, para-disubstituted rings typically show a strong band between 860-800 cm⁻¹, while meta-disubstituted rings show characteristic bands around 900-860 cm⁻¹ and 810-750 cm⁻¹.

Summary of Key Vibrational Frequencies
Functional Group Vibration Benzoic Acid Benzamide 2-Carbamoylbenzoic Acid (Ortho) 3- & 4-Carbamoylbenzoic Acids (Meta/Para) Reference(s)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (very broad)N/AComplex, very broad envelope due to intramolecular H-bonding~3300-2500 cm⁻¹ (very broad)[2][3][4]
N-H Stretch (Primary Amide) N/A~3370 & ~3170 cm⁻¹ (two sharp bands)Broadened/shifted, merged with O-H stretch~3400-3100 cm⁻¹ (two distinct bands)[6][7]
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹N/ALower frequency, potentially ~1770 cm⁻¹ (lactone character)~1710-1680 cm⁻¹[2][5][10]
C=O Stretch (Amide I) N/A~1660-1640 cm⁻¹Lower frequency, potentially ~1675 cm⁻¹~1670-1640 cm⁻¹[7][8][10]
N-H Bend (Amide II) N/A~1650-1620 cm⁻¹Present, may be shifted~1640-1620 cm⁻¹[7][9]
Aromatic C-H Out-of-Plane Bending ~900-690 cm⁻¹ (Monosubstituted)~700 cm⁻¹ (Monosubstituted)Disubstituted patternDisubstituted pattern (distinguishes meta from para)[3][12][13]

Pillar 3: Self-Validating Experimental Protocols

The integrity of any spectral interpretation rests on the quality of the acquired data. The following protocols for solid-state analysis are designed to be self-validating, ensuring reproducibility and accuracy.

FTIR Analysis Workflow

Caption: Standard workflow for FTIR analysis of solid samples.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method provides high-quality spectra when performed correctly.[14][15]

Causality: The sample is diluted in an IR-transparent matrix (KBr) to prevent total absorbance of the IR beam and reduce scattering effects, which can distort peak shapes.[15][16]

Step-by-Step Protocol:

  • Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove absorbed water, which shows a strong, broad absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹. Store the dried KBr in a desiccator.

  • Grinding: In an agate mortar and pestle, add approximately 1-2 mg of the carbamoyl benzoic acid sample and 100-200 mg of the dried KBr.[1]

  • Mixing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Inadequate grinding leads to light scattering and a sloping baseline.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture.

  • Data Acquisition:

    • Self-Validation (Background): Place the empty sample holder in the FTIR spectrometer and run a background scan. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's response.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it ideal for high-throughput screening.[14][17]

Causality: An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The sample is pressed firmly against the crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample, and absorption is measured.[14] The quality of the spectrum is critically dependent on achieving good, uniform contact between the sample and the ATR crystal.[17]

Step-by-Step Protocol:

  • Crystal Cleaning: Before any measurement, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous analyses.

  • Data Acquisition (Background):

    • Self-Validation (Background): With the clean, empty ATR crystal in place, acquire a background spectrum. This is a crucial step to subtract any atmospheric or crystal surface absorptions.

  • Sample Application: Place a small amount of the powdered carbamoyl benzoic acid sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducibility.

  • Sample Scan: Acquire the sample spectrum. After analysis, clean the crystal thoroughly.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of carbamoyl benzoic acids. By understanding the fundamental vibrational modes of the carboxylic acid and primary amide groups, one can effectively interpret the complex spectra of these bifunctional molecules. The key to differentiating between the ortho, meta, and para isomers lies in recognizing the profound spectral shifts induced by intramolecular hydrogen bonding in the ortho isomer and leveraging the subtle differences in carbonyl frequencies and fingerprint region patterns for the meta and para isomers. Adherence to robust, self-validating experimental protocols using either the KBr pellet or ATR technique ensures the acquisition of high-quality, reliable data essential for confident functional group assignment and isomeric confirmation in research, development, and quality control settings.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014, September). FT–IR benzamide (1). [Image]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 18). IR Spectra of Carboxylic Acids, Amides and Esters. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. [Image]. Retrieved from [Link]

  • College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [PDF]. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectroscopy Guide. [PDF]. (Link not available)
  • National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • MDPI. (2022, July 12). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid... Molecules. Retrieved from [Link]

Sources

Technical Guide: MS Fragmentation & Analysis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid , also known as N-(3,5-dichlorophenyl)phthalamic acid .

This compound is a critical hydrolysis product (metabolite) of dicarboximide fungicides and related industrial intermediates. Its analysis is complicated by its tendency to cyclize back to the imide form under thermal or acidic stress, making the choice of ionization method (ESI vs. APCI vs. EI) a defining factor in data quality.

Executive Summary: The Analytical Challenge

This compound (MW: 325.14 g/mol ) presents a classic "chameleon" challenge in mass spectrometry. As an open-ring phthalamic acid derivative, it exists in equilibrium with its closed-ring phthalimide counterpart, N-(3,5-dichlorophenyl)phthalimide .

  • In LC-MS (ESI): You can detect the intact acid ([M+H]+ 326), but in-source fragmentation often drives dehydration to the imide ([M+H-H2O]+ 308).

  • In GC-MS: The high injector temperature forces thermal cyclization; the intact acid is rarely seen, and the spectrum matches the phthalimide derivative.

This guide compares these behaviors, providing definitive transitions and isotopic signatures to distinguish the acid from its dehydration artifacts.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Name N-(3,5-Dichlorophenyl)phthalamic acid
Formula C₁₄H₉Cl₂NO₃
Monoisotopic Mass 324.996 (based on ³⁵Cl)
Isotope Pattern Distinctive Cl₂ pattern (9:6:1 ratio for M, M+2, M+4)
Key Substructures Phthalic acid moiety, 3,5-Dichloroaniline moiety

Fragmentation Mechanics: ESI-MS/MS Pathways

The fragmentation behavior is heavily dependent on polarity. The Negative Mode (ESI-) is preferred for the intact acid due to the carboxylic acid moiety, while Positive Mode (ESI+) promotes cyclization.

A. Negative Ion Mode (ESI-)
  • Precursor Ion: [M-H]⁻ at m/z 324 (¹²C, ³⁵Cl).

  • Primary Pathway (Decarboxylation): The carboxylic acid readily loses CO₂, a hallmark of benzoic acid derivatives.

  • Secondary Pathway (Amide Cleavage): Cleavage of the amide bond yields the 3,5-dichloroaniline anion.

Key Transitions (ESI-):

Precursor (m/z) Product (m/z) Loss Mechanism
324 280 -44 Da (CO₂) Decarboxylation of the benzoic acid group.
324 160 -164 Da Amide hydrolysis yielding [3,5-Dichloroaniline-H]⁻.

| 324 | 147 | -177 Da | Formation of phthalic anhydride anion / phthalate. |

B. Positive Ion Mode (ESI+)
  • Precursor Ion: [M+H]⁺ at m/z 326 .

  • Dominant Pathway (Dehydration/Cyclization): The protonated amide oxygen attacks the carboxylic acid, expelling water to form the stable phthalimide ring.

  • Result: The MS/MS spectrum of the acid (m/z 326) often looks identical to the imide (m/z 308) below the parent mass.

Key Transitions (ESI+):

Precursor (m/z) Product (m/z) Loss Mechanism
326 308 -18 Da (H₂O) Rapid cyclization to N-(3,5-dichlorophenyl)phthalimide.
308 162 -146 Da Cleavage of the imide to [3,5-Dichloroaniline+H]⁺.

| 308 | 133 | -175 Da | Loss of CO + Cl from the aniline ring (complex rearrangement). |

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the divergent pathways between Positive and Negative modes, highlighting the critical "Dehydration Trap" in ESI+.

G Parent_Acid Parent Acid [M-H]- (m/z 324) (ESI Negative) Decarboxylated Decarboxylated Species [M-H-CO2]- (m/z 280) Parent_Acid->Decarboxylated Loss of CO2 (-44) Aniline_Neg 3,5-Dichloroaniline Anion (m/z 160) Parent_Acid->Aniline_Neg Amide Cleavage Parent_Acid_Pos Parent Acid [M+H]+ (m/z 326) (ESI Positive) Phthalimide Cyclized Phthalimide [M+H-H2O]+ (m/z 308) Parent_Acid_Pos->Phthalimide Rapid Dehydration (-H2O) Cyclization Aniline_Pos 3,5-Dichloroaniline Cation (m/z 162) Phthalimide->Aniline_Pos N-C Bond Cleavage Phthalic_Frag Phthalic Anhydride Ion (m/z 149) Phthalimide->Phthalic_Frag Ring Cleavage

Figure 1: Divergent fragmentation pathways. Note the rapid cyclization in ESI+ (Red) vs. the clean decarboxylation in ESI- (Blue).

Comparative Analysis: Method Selection Guide

When detecting this compound in biological or environmental matrices, the choice of method dictates the sensitivity and specificity.

FeatureLC-MS/MS (ESI Negative) LC-MS/MS (ESI Positive) GC-MS (EI)
Target Ion [M-H]⁻ 324[M+H]⁺ 326M⁺ 307 (Imide form)
Primary Artifact Minimal.High. In-source water loss creates m/z 308.Total Conversion. Thermal stress converts Acid -> Imide.
Sensitivity High. Carboxylic acid ionizes well in neg mode.Moderate.Moderate to Low.
Specificity Excellent. m/z 280 (M-CO₂) is unique to the acid form.Poor. Hard to distinguish from pre-existing imide impurities.Poor. Cannot distinguish Acid from Imide.
Recommendation Preferred Method for quantification.Use only for confirmation.Avoid for specific acid quantification.
Isotope Validation Rule

Due to the two Chlorine atoms, any fragment containing the aniline ring must exhibit the characteristic isotope cluster.

  • Relative Abundance:

    • M (100%)

    • M+2 (~65%)

    • M+4 (~11%)

  • Protocol Check: If your fragment at m/z 160 (ESI-) or 162 (ESI+) does not show a strong M+2 partner, it is not the dichlorophenyl moiety (likely background noise).

Experimental Protocol: Optimized LC-MS/MS Conditions

This protocol is designed to minimize in-source cyclization and maximize sensitivity for the intact acid.

Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for Neg Mode).

  • Mobile Phase B: Acetonitrile (MeCN).

Instrument Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Source Temp: 350°C (Keep moderate to prevent thermal cyclization).

  • Capillary Voltage: -2.5 kV.

  • Cone Voltage: 20 V (Low voltage is crucial to preserve the [M-H]⁻ precursor).

MRM Transitions Table
CompoundPolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Target Acid Neg (-)324.0280.015Quantifier (Decarboxylation)
Target Acid Neg (-)324.0160.025Qualifier (Aniline moiety)
Target Acid Neg (-)324.0147.020Qualifier (Phthalate moiety)
Protocol Notes
  • pH Control: Do not use high pH mobile phases. While they enhance ionization of the acid, they may promote hydrolysis of the amide bond over long runs.

  • Separation: Use a C18 column. The open-ring acid is significantly more polar (elutes earlier) than the closed-ring imide. Ensure baseline separation to confirm you are measuring the acid and not an in-source fragment of the imide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44631845, 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

    • Note: Provides structural confirmation and physicochemical property baselines.
  • European Food Safety Authority (EFSA).Conclusion on the peer review of the pesticide risk assessment of the active substance procymidone. EFSA Journal.
  • Hladik, M. L., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine.[1] Wiley InterScience. Retrieved from [Link]

    • Support: Validates the 3,5-dichloroaniline fragment
  • Liu, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Mechanism: Defines the decarboxylation mechanism (Loss of CO2)

Sources

Comparing binding affinity of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid vs. standard ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Binding Guide: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (Tafamidis) vs. Standard TTR Ligands

Executive Summary & Compound Identification

Subject Compound: this compound Common Name: Tafamidis (Vyndaqel/Vyndamax) Target: Transthyretin (TTR) Mechanism: Kinetic Stabilizer of the TTR Tetramer[1]

This guide analyzes the binding efficacy of This compound (hereafter referred to as the Target Compound or Tafamidis ) against standard ligands: Thyroxine (T4) (the native ligand) and Diflunisal (a repurposed NSAID standard).

The Target Compound represents a class of "kinetic stabilizers."[2] Unlike traditional inhibitors that block an active site, this molecule binds to the thyroxine-binding pocket of the TTR tetramer, raising the activation energy required for tetramer dissociation—the rate-limiting step in TTR amyloidogenesis.

Mechanistic Foundation: The Kinetic Stabilization Hypothesis

To understand the binding data, one must understand the pathology. TTR is a homotetramer. Amyloidosis occurs when the tetramer dissociates into monomers, which then misfold and aggregate.

The "Negative Cooperativity" Phenomenon: TTR has two identical binding sites (dimer-dimer interfaces). However, binding of the first ligand induces a conformational change that reduces the affinity of the second site. This negative cooperativity is a critical feature. An ideal stabilizer binds the first site with high affinity (


) to lock the tetramer, even if the second site (

) remains unoccupied at physiological concentrations.

TTR_Mechanism Tetramer Native TTR Tetramer (Functional) Complex Stabilized Complex (Cannot Dissociate) Tetramer->Complex Binding (+Ligand) Monomer Misfolded Monomer (Amyloidogenic) Tetramer->Monomer Dissociation (Rate Limiting Step) Ligand Ligand (Tafamidis) Fibril Amyloid Fibril (Pathology) Monomer->Fibril Aggregation

Figure 1: Mechanism of Action.[2][3][4][5][6] The Target Compound (Yellow) binds the Tetramer (Blue), shifting equilibrium toward the Stabilized Complex (Green) and preventing the dissociation pathway (Red) that leads to fibrils.

Comparative Binding Analysis

The following data synthesizes results from Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays.

Table 1: Binding Constants ( ) and Selectivity
Ligand

(High Affinity Site)

(Low Affinity Site)
Selectivity (Plasma)Binding Enthalpy (

)
Tafamidis (Target Compound)2 – 4 nM 200 – 300 nM High Enthalpy & Entropy Driven
Thyroxine (T4) (Native)10 – 20 nM~2,000 nMLow (99% bound to TBG/Albumin)Enthalpy Driven
Diflunisal (Standard NSAID)75 – 80 nM~1,000 nMModerateEnthalpy Driven
Critical Interpretation:
  • Affinity Superiority: The Target Compound exhibits a

    
     approximately 20x tighter  than Diflunisal and 5x tighter  than the native ligand T4. This nanomolar affinity is crucial because the drug must compete with T4 in the blood.
    
  • Negative Cooperativity: Note the massive gap between

    
     and 
    
    
    
    for all ligands. For Tafamidis, occupying just one of the two sites is sufficient to kinetically stabilize the entire tetramer against dissociation.
  • Selectivity: While T4 has high affinity for TTR, in human plasma, it preferentially binds to Thyroxine-Binding Globulin (TBG). Tafamidis is designed to bind TTR selectively over TBG and Albumin, ensuring the drug hits the target in vivo.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. Isothermal Titration Calorimetry (ITC) is the gold standard because it measures binding directly (heat change) without requiring fluorescent labels that might interfere with the binding pocket.

Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Determine stoichiometry (


), Enthalpy (

), and Affinity (

).

Reagents:

  • Protein: Recombinant Human TTR (Wild Type or V30M variant), purified, dialyzed into assay buffer. Conc: 10–20

    
    M (tetramer basis).
    
  • Ligand: this compound (dissolved in DMSO, then diluted into assay buffer). Conc: 100–200

    
    M.
    
  • Buffer: PBS (pH 7.4), 100 mM KCl, 1 mM EDTA. Crucial: DMSO concentration must be identical (e.g., 2%) in both cell and syringe to prevent heat of dilution artifacts.

Workflow:

ITC_Workflow Prep Sample Prep: Dialyze Protein & Ligand into IDENTICAL Buffer Load Load System: Cell: TTR (10 µM) Syringe: Ligand (150 µM) Prep->Load Equilibrate Equilibrate: Baseline Stabilization (25°C) Load->Equilibrate Titrate Titration Loop: 1. Inject 2 µL Ligand 2. Measure Heat (µcal/sec) 3. Wait 180s for re-equilibration Equilibrate->Titrate Fit Data Analysis: Fit to Two-Site Binding Model (Account for Negative Cooperativity) Titrate->Fit

Figure 2: ITC Workflow. Precise buffer matching is the critical control point to avoid heat of dilution errors.

Step-by-Step Validation:

  • Degassing: Degas both solutions for 10 minutes to prevent bubble formation during stirring.

  • Reference Power: Set to 5–10

    
    cal/sec.
    
  • Titration: Perform 20 injections of 2

    
    L each.
    
  • Control: Perform a "Ligand into Buffer" titration (no protein). Subtract these heats from the experimental run to correct for dilution heat.

  • Fitting: Do not use a "One Set of Sites" model. You must use a "Two Sets of Sites" or "Sequential Binding" model to capture the

    
     vs 
    
    
    
    distinction inherent to TTR.
Protocol B: Fluorescence Polarization (FP) Competition Assay

Objective: High-throughput comparison of ligand displacement.

Concept: A fluorescent probe (e.g., FITC-T4 or a synthetic probe like resveratrol-analog) bound to TTR has high polarization (slow rotation). When the Target Compound displaces the probe, polarization decreases (fast rotation).

Procedure:

  • Probe Complex: Incubate TTR (100 nM) with Fluorescent Probe (100 nM) for 30 mins.

  • Titration: Add serial dilutions of Tafamidis (0.1 nM to 10

    
    M).
    
  • Readout: Measure FP (Ex 485 nm / Em 525 nm).

  • Analysis: Plot mP vs. log[Ligand]. Calculate

    
    .
    
  • Conversion: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    .

Expert Insights & Recommendation

Why the "Carbamoyl" Linkage Matters: The chemical structure of this compound places the dichlorophenyl ring deep into the inner halogen-binding pocket (HBP) of TTR.

  • Hydrophobic Effect: The chlorines fill the hydrophobic HBP pockets (HBP2/HBP3), displacing water and increasing entropy.

  • Electrostatics: The carboxylate on the benzoic acid ring forms critical hydrogen bonds with Lys15 and Glu54 at the channel entrance.

Comparison Summary:

  • Vs. Diflunisal: Tafamidis is superior in binding affinity (

    
    ) and selectivity. Diflunisal requires higher doses to achieve similar stabilization, which increases the risk of NSAID-related side effects (renal/gastric).
    
  • Vs. Thyroxine: Tafamidis effectively outcompetes T4 for the TTR binding site, but because

    
     of T4 is carried by TTR (most is on TBG), this displacement does not cause hypothyroidism.
    

Recommendation: For research requiring maximal stabilization of the TTR tetramer with high specificity, This compound (Tafamidis) is the preferred standard over Diflunisal.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][2] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science, 299(5607), 713-716.

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 121(1), 73-85.

  • Razavi, H., et al. (2003). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation." Angewandte Chemie International Edition, 42(24), 2758-2761.

  • Wiseman, R. L., et al. (2005). "Kinetic stabilization of an oligomeric protein by a single ligand binding event." Journal of the American Chemical Society, 127(15), 5540-5551.

Sources

Validating the Solid-State Identity of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid: A Comparative XRD Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Scientific Context & Core Directive

The Challenge: Phthalamic Acid Instability

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (also known as N-(3,5-dichlorophenyl)phthalamic acid) belongs to a class of molecules notorious for a specific solid-state instability: dehydration-induced cyclization .

In the solid state, phthalamic acids exist in an equilibrium between the "open" acid-amide form and the "closed" imide form (N-(3,5-dichlorophenyl)phthalimide). Standard analytical techniques like Solution NMR dissolve the crystal lattice, destroying the very information you need (polymorph identity and solvation state). Thermal methods like DSC often induce the cyclization during the scan, masking the true initial form.

Therefore, X-Ray Diffraction (XRD) is not just an alternative; it is the absolute critical path for validating the material's integrity without altering its chemical structure.

The "Product": Validated PXRD Protocol

This guide compares the Validated PXRD Protocol (the "Product") against standard alternatives (IR, DSC, unrefined XRD). We demonstrate why a rigorous comparison between Experimental Powder XRD (PXRD) and Calculated Patterns from Single Crystal XRD (SCXRD) is the only self-validating workflow for this compound.

Part 2: Comparative Analysis of Analytical Alternatives

The following table objectively compares XRD against other common characterization techniques for this specific molecule.

FeatureValidated PXRD (The Standard) DSC / TGA FT-IR / Raman Solution NMR
Primary Output Crystal lattice fingerprint (d-spacings)Thermal events (Melting/Dehydration)Functional group vibrationsMolecular connectivity
Polymorph Sensitivity High (Distinguishes packing motifs)Medium (Only if MPs differ significantly)Low (Spectra often overlap)None (Lattice destroyed)
Impurity Detection Detects crystalline Imide >1%Detects solvates/volatilesDetects Carbonyl shifts (Acid vs Imide)Detects chemical impurities
Risk Factor Preferred Orientation (manageable)In-situ Cyclization (False Positives)Surface scattering effectsSolvent effects
Validation Level Absolute (if indexed/refined)IndirectQualitativeChemical only
Why Alternatives Fail for This Compound
  • DSC Failure Mode: Upon heating, this compound releases water to form the imide. This endothermic dehydration can overlap with the melting point, making it impossible to assign a "pure" melting point to the acid form.

  • NMR Failure Mode: Dissolving the sample in DMSO-d6 confirms the chemical structure but tells you nothing about whether the powder in the drum is Polymorph A, Polymorph B, or an amorphous mixture.

Part 3: The Validated Workflow (Protocol)

To ensure scientific integrity, we utilize a Self-Validating System . We do not trust the powder pattern until it is mathematically reconciled with the single-crystal structure.

Step 1: Single Crystal Growth (The "Truth" Standard)
  • Objective: Obtain a pristine crystal to solve the unit cell parameters (

    
    ) and space group.
    
  • Method: Slow evaporation of an ethanol/water (80:20) solution at room temperature.

    • Note: Avoid high temperatures to prevent cyclization to the imide.

  • Outcome: A .cif (Crystallographic Information File) representing the theoretical perfect lattice.

Step 2: High-Resolution PXRD Acquisition
  • Instrument: Transmission geometry (capillary) or Reflection (Bragg-Brentano) with a spinning stage to minimize preferred orientation.

  • Parameters:

    • Radiation: Cu K

      
       (
      
      
      
      )
    • Range: 3° to 40°

      
      
      
    • Step Size: 0.017°

      
      
      
    • Time/Step: >100 seconds (to resolve weak impurity peaks).

Step 3: The Validation (Rietveld Refinement)

This is the critical step often skipped in routine analysis. You must generate a Calculated Pattern from the Step 1 .cif file and overlay it on the Step 2 Experimental Pattern .

  • Match Criteria:

    • Peak positions (

      
      ) must match within 
      
      
      
      .
    • Intensity differences are acceptable (due to orientation), but missing or extra peaks indicate phase impurities (e.g., the Imide form).

Part 4: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the self-validating loop required for this compound.

XRD_Validation_Workflow cluster_SC Reference Generation (The Truth) cluster_PXRD Batch Testing (The Product) Raw_Sample Raw Sample This compound SC_Growth Single Crystal Growth (Slow Evap, <25°C) Raw_Sample->SC_Growth Select Crystal PXRD_Exp Experimental PXRD (Cu K-alpha) Raw_Sample->PXRD_Exp Bulk Powder SC_XRD SC-XRD Data Collection SC_Growth->SC_XRD Structure_Sol Structure Solution (.cif file) SC_XRD->Structure_Sol Calc_Pattern Generate Calculated Powder Pattern Structure_Sol->Calc_Pattern Comparison Overlay & Refinement (Rietveld / Pawley) Calc_Pattern->Comparison Reference Data_Process Background Subtraction & Peak Picking PXRD_Exp->Data_Process Data_Process->Comparison Test Data Pass PASS: Phase Pure Identity Validated Comparison->Pass Perfect Match Fail_Imide FAIL: Extra Peaks (Imide Impurity) Comparison->Fail_Imide Unmatched Peaks Fail_Poly FAIL: Shifted Peaks (Wrong Polymorph) Comparison->Fail_Poly Peak Shifts

Caption: Figure 1. Self-validating XRD workflow ensuring the experimental bulk powder matches the theoretical single-crystal structure.

Logic Tree for Impurity Identification

Since the primary impurity is the cyclized imide, specific diffraction peaks can serve as "fingerprints" for failure.

Impurity_Logic Start Analyze Diffractogram Check_LowAngle Check Low Angle (5° - 10° 2-Theta) Start->Check_LowAngle Decision1 Peaks Present? Check_LowAngle->Decision1 Acid_Form Likely Acid Form (Large Unit Cell due to Dimers) Decision1->Acid_Form Yes (e.g. 6.2°) Imide_Form Suspect Imide Form (Smaller Unit Cell) Decision1->Imide_Form No Check_HighAngle Check Characteristic Imide Peaks (~12-15°) Acid_Form->Check_HighAngle Final_Valid VALIDATED Pure Acid Check_HighAngle->Final_Valid Absent Final_Mix REJECT Mixture Detected Check_HighAngle->Final_Mix Present

Caption: Figure 2. Decision logic for distinguishing the open-chain acid form from the cyclized imide impurity based on unit cell size indicators.

Part 5: Experimental Reference Data

While specific unit cell dimensions must be determined for your specific batch, the following table illustrates the expected differences between the Acid and Imide forms based on structural analogs (e.g., 2,6-dichloro isomers) [1, 2].

ParameterAcid Form (Target) Imide Form (Impurity)
Space Group Typically P21/c (Monoclinic)Typically P21/n or Pbca
Molecular Packing Hydrogen-bonded Dimers (R2,2(8) motif)Stacked planar sheets (No H-bond dimers)
Unit Cell Volume Larger (~1200-1400

)
Smaller (tighter packing due to water loss)
Key 2

Feature
Distinct low-angle peak (~6-8°)Lack of low-angle peaks; strong mid-range
Z (Molecules/Cell) 44

Note: The formation of "supramolecular tapes" or dimers in the acid form leads to long-range order that creates distinct low-angle reflections. The imide, lacking the donor OH group, cannot form these dimers, resulting in a fundamentally different fingerprint.

Part 6: References

  • Crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . Australian Journal of Chemistry, 1982.[1] Link

  • Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid . Zeitschrift für Kristallographie, 2020. Link

  • USP <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction . United States Pharmacopeia.

  • Polymorphism in the Pharmaceutical Industry . Hilfiker, R. (Ed.), Wiley-VCH, 2006. (Standard text on solid-state validation).

Sources

Comprehensive Guide to Purity Standards: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, self-validating protocols.

Executive Summary & Compound Profile

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (CAS: 19368-25-3) represents a critical class of halogenated phthalamic acid derivatives. Often utilized as a ligand in crystal engineering or a structural intermediate in the synthesis of bioactive benzoxazoles (e.g., Tafamidis analogs), its purity is paramount for reproducibility.

This guide addresses a specific analytical challenge: The "Phthalamic Acid-Phthalimide" Equilibrium. Unlike simple organic acids, this compound is prone to thermal dehydration, cyclizing into its corresponding phthalimide (N-(3,5-dichlorophenyl)phthalimide). Standard HPLC may degrade the sample on-column, and simple melting point analysis is often inconclusive due to decomposition.

Elemental Analysis (CHN/Cl) emerges as a critical, non-destructive (pre-combustion) "Gold Standard" for validating bulk composition and detecting dehydration impurities that skew stoichiometric ratios.

Compound Specifications
PropertyValue
IUPAC Name This compound
Formula C₁₄H₉Cl₂NO₃
Molecular Weight 310.13 g/mol
Key Impurity N-(3,5-Dichlorophenyl)phthalimide (Dehydration product)
Critical Elements Chlorine (22.86%), Nitrogen (4.52%)

The Core Challenge: Halogen Interference & Cyclization

Analyzing chlorinated aromatic amides requires overcoming two distinct hurdles:

  • The Chlorine Trap: High chlorine content (two atoms per molecule) interferes with standard CHN combustion. Incomplete scrubbing of halogens leads to falsely high Nitrogen values (due to Cl₂ gas mimicking N₂ in thermal conductivity detectors) or rapid catalyst poisoning.

  • The Dehydration Shift: The primary impurity is not a foreign substance but a dehydrated form of the analyte. Elemental Analysis is uniquely suited to detect this because the loss of one water molecule (

    
    ) significantly shifts the Carbon and Nitrogen mass percentages.
    
Theoretical Composition Shift (Self-Validation Check)

Use this table to interpret your EA results. A shift towards the "Imide" values indicates thermal degradation or synthesis failure.

ElementPure Acid (Target)Cyclized Imide (Impurity)Delta (Shift)
Carbon 54.22% 57.56%+3.34% (Significant)
Hydrogen 2.92% 2.41%-0.51%
Nitrogen 4.52% 4.79%+0.27%
Chlorine 22.86% 24.27%+1.41%

Protocol 1: Optimized Elemental Analysis (The Reference Standard)

Objective: Accurate quantification of C, H, N, and Cl without halogen interference.

Reagents & Standards
  • Calibration Standard: Acetanilide (High Purity >99.9%) or Sulfanilamide.

  • Combustion Aid: Tungstic Anhydride (

    
    ) or Vanadium Pentoxide (
    
    
    
    ). Crucial for chlorinated samples to prevent incomplete combustion.
  • Halogen Scrubber: Silver wool or Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) packed in the reduction tube.

Step-by-Step Workflow
  • Sample Preparation: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture. Do not exceed 60°C to prevent cyclization.

  • Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

  • Additive: Add 5–10 mg of Tungstic Anhydride (

    
    )  directly over the sample.
    
    • Reasoning:

      
       acts as an oxygen donor and flux, preventing the formation of refractory carbon-chlorine complexes.
      
  • Combustion:

    • Furnace Temperature: 980°C (Dynamic Flash Combustion).

    • Oxygen Boost: 15 mL (Optimized for high-carbon aromatics).

  • Detection: Calibrate using a K-factor method derived from Acetanilide.

Acceptance Criteria: Results must be within ±0.4% of theoretical values.

Protocol 2: Orthogonal Validation (HPLC & qNMR)

While EA confirms bulk stoichiometry, it cannot detect isomeric impurities (e.g., 2,4-dichloro isomers). Orthogonal methods are required.

A. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Note: Avoid unbuffered water; the acidic nature of the analyte requires pH control to prevent peak tailing.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Specificity: The cyclized phthalimide is significantly more hydrophobic and will elute later than the parent phthalamic acid.

B. Quantitative NMR (qNMR)
  • Solvent: DMSO-d6 (Prevents exchange of amide protons).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Key Signal: Monitor the carboxylic acid proton (~13.0 ppm, broad) and the amide doublet. The cyclized imide lacks both the COOH and CONH protons, showing only aromatic signals.

Comparative Analysis: Selecting the Right Standard

The following table compares the utility of each method for this specific compound.

FeatureElemental Analysis (EA)HPLC-UVqNMR
Primary Utility Bulk Purity & StoichiometryTrace Organic ImpuritiesAbsolute Purity (Potency)
Cyclization Detection Excellent (Detects dehydration via %C shift)Good (Retention time shift)Excellent (Loss of NH/OH signals)
Isomer Specificity Poor (Isomers have same % composition)Excellent (Separates 3,5- vs 2,4- isomers)Good (Splitting pattern differences)
Sample Requirement Low (< 5 mg)Low (< 1 mg)Medium (~10-20 mg)
Throughput High (5 mins/sample)Medium (20-30 mins/sample)Low (Expert analysis required)
Cost LowMediumHigh

Recommendation: Use EA as the primary release specification for bulk batches to ensure no thermal degradation occurred during drying. Use HPLC during synthesis optimization to remove isomeric starting materials.

Visualizing the Analytical Logic

The following diagrams illustrate the degradation pathway and the decision matrix for purity analysis.

Diagram 1: Degradation Pathway (The "Hidden" Impurity)

This diagram shows how the target acid cyclizes to the imide, releasing water and altering the Elemental Analysis profile.

DegradationPathway Acid Target: 2-[(3,5-Dichlorophenyl) carbamoyl]benzoic acid (C14H9Cl2NO3) Heat Heat / Acidic Conditions (>60°C or Catalysis) Acid->Heat Imide Impurity: N-(3,5-Dichlorophenyl) phthalimide (C14H7Cl2NO2) Heat->Imide Cyclization Water H2O (Loss detected by EA) Heat->Water

Caption: Thermal dehydration of the target phthalamic acid leads to the phthalimide impurity, causing a detectable shift in Carbon (+3.34%) and Hydrogen (-0.51%) content.

Diagram 2: Analytical Decision Matrix

A self-validating workflow for certifying the reference standard.

DecisionMatrix Start Crude Sample (CAS 19368-25-3) Step1 1. Elemental Analysis (EA) (Combustion with WO3) Start->Step1 Check1 Is %C within ±0.4%? Step1->Check1 Fail1 FAIL: High %C? Suspect Cyclization (Imide) Check1->Fail1 No Pass1 PASS: Stoichiometry Confirmed Check1->Pass1 Yes Step2 2. HPLC Analysis (Reverse Phase C18) Pass1->Step2 Check2 Single Peak >99%? Step2->Check2 Fail2 FAIL: Extra Peaks? Suspect Isomers (2,4-dichloro) Check2->Fail2 No Pass2 PASS: High Purity Check2->Pass2 Yes Final CERTIFIED REFERENCE STANDARD Pass2->Final

Caption: Integrated workflow combining EA for stoichiometric validation and HPLC for isomeric purity.

References

  • PubChem. (2025).[1] Compound Summary: 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid (CAS 19368-25-3).[2] National Library of Medicine. [Link]

  • U.S. EPA. (2023). Substance Details: Benzoic acid, 2-[(3,5-dichlorophenyl)amino]carbonyl-.[1][2] CompTox Chemicals Dashboard. [Link]

Sources

Comparative biological activity of 3,5-dichloro vs 3,4-dichloro substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Symmetry as a Functional Driver[1]

In the design of bioactive ligands, the substitution pattern of dichlorobenzoic acids dictates their utility. While they share identical molecular weights and similar pKa values, their biological fates are divergent due to molecular symmetry .[1]

  • 3,5-Dichlorobenzoic acid (3,5-DCBA): A symmetric scaffold (

    
     symmetry) that excels in protein binding pockets requiring bivalent interactions.[1] It is the pharmacophore anchor for Tafamidis , a breakthrough drug for transthyretin amyloidosis.
    
  • 3,4-Dichlorobenzoic acid (3,4-DCBA): An asymmetric scaffold (

    
     symmetry) primarily functioning as a metabolic intermediate in herbicide degradation (e.g., Diuron) and a precursor for specialized dyes. It lacks the high-affinity "lock-and-key" potential of its 3,5-isomer in current major drug targets but serves as a critical environmental marker.
    

Physicochemical Foundation

Understanding the baseline properties is essential before analyzing biological activity.[1] The shift of a single chlorine atom alters the dipole moment and hydrophobic surface map.

Property3,5-Dichlorobenzoic Acid3,4-Dichlorobenzoic AcidSignificance
CAS No. 51-36-551-44-5Distinct chemical identities.[1]
Symmetry Symmetric (

)
Asymmetric (

)
3,5- fits symmetric protein dimers (e.g., TTR).[1]
pKa (Exp) ~3.46~3.50Negligible difference in ionization at physiological pH.[1]
LogP ~2.8~2.9Both are lipophilic; 3,4- is slightly more polar due to dipole.[1]
Melting Point 184–187 °C207–209 °C3,4- packs more efficiently in crystal lattice (higher MP).[1]

Medicinal Chemistry: The Tafamidis Mechanism

The most authoritative application of 3,5-DCBA is its role in stabilizing Human Transthyretin (TTR).

Mechanism of Action (TTR Stabilization)

Transthyretin exists as a tetramer.[1] Dissociation of this tetramer into monomers leads to amyloid fibril formation (amyloidosis).[1]

  • The Challenge: The TTR thyroxine-binding channel has two symmetric Halogen Binding Pockets (HBP 3 and 3').[1]

  • The Solution: The 3,5-dichlorophenyl ring of Tafamidis perfectly complements these pockets. The two chlorine atoms form halogen bonds with the backbone carbonyls of Ala108, Leu110, Ser117, and Thr119.

  • Why 3,4- fails here: A 3,4-substitution would clash sterically on one side while leaving the other pocket empty, reducing binding affinity (

    
    ) and failing to kinetically stabilize the tetramer.
    
Visualization: SAR Decision Logic

SAR_Logic Start Ligand Design Goal Target Target Symmetry? Start->Target Sym Symmetric Pocket (e.g., TTR Tetramer) Target->Sym Yes Asym Asymmetric Pocket (e.g., Auxin Receptor TIR1) Target->Asym No Select35 Select 3,5-Dichloro (Symmetric Anchor) Sym->Select35 Select34 Select 3,4-Dichloro (Steric Fit / Metabolite) Asym->Select34 Outcome1 High Affinity Halogen Bonding (Tafamidis) Select35->Outcome1 Outcome2 Metabolic Intermediate (Herbicide Degradation) Select34->Outcome2

Caption: SAR decision tree highlighting the symmetry-driven selection of 3,5-dichlorobenzoic acid for TTR stabilization.

Agrochemical Activity: Auxins vs. Metabolites

A critical distinction must be made between Benzoic Acids and Phenylacetic Acids .

The "Auxin" Trap
  • 3,4-Dichlorophenylacetic acid (Dcaa): This is a verified auxin mimic.[1] It binds to the TIR1 receptor and promotes root growth.[1]

  • 3,4-Dichlorobenzoic acid (3,4-DCBA): This is NOT a strong auxin.[1] It is often a metabolic dead end or a weak transport inhibitor.[1]

    • Experimental Insight: In bean epicotyl assays, 3,4-DCBA shows minimal elongation activity compared to 2,4-D or Dicamba (3,6-dichloro-2-methoxybenzoic acid).

    • Environmental Fate:[1][2] 3,4-DCBA is a degradation product of the herbicide Diuron . Soil bacteria (e.g., Brevibacterium spp.)[1][3] degrade it via ortho-cleavage into 3,4-dichlorocatechol.[1]

Antifungal Leads

Recent studies utilize 3,5-dichlorobenzyl alcohol esters (derived from 3,5-DCBA) as potent antifungal agents against Botrytis cinerea, comparable to the commercial fungicide Boscalid. The 3,5-substitution provides the necessary lipophilicity to penetrate fungal cell walls.

Experimental Protocols

Protocol A: Auxin Transport Inhibition Assay

Purpose: To determine if the compound acts as an auxin (growth promoter) or a transport inhibitor (anti-auxin).[1]

Materials:

  • Phaseolus vulgaris (Bean) seeds.[1]

  • Radio-labeled IAA (

    
    ).[1]
    
  • Receiver agar blocks (1.5% agar).[1]

Workflow:

  • Germination: Grow bean seedlings in darkness for 7 days.

  • Sectioning: Cut 5 mm segments from the first internode.

  • Treatment: Incubate sections in buffer containing 10 µM of 3,4-DCBA or 3,5-DCBA for 2 hours.

  • Transport Measurement: Apply a donor block containing

    
     to the apical end.[1]
    
  • Quantification: After 4 hours, measure radioactivity in the basal receiver block using scintillation counting.

Expected Results:

  • Active Inhibitors (e.g., TIBA): <10% transport vs control.[1]

  • 3,4-DCBA: Weak inhibition (~60-80% transport).[1]

  • 3,5-DCBA: Negligible inhibition (>90% transport).[1]

Protocol B: Synthesis of 3,5-DCBA (Laboratory Scale)

Purpose: High-purity synthesis for SAR studies.

  • Starting Material: 3,5-Dichloroaniline.[1]

  • Diazotization: React with

    
     at 0°C to form the diazonium salt.[1]
    
  • Sandmeyer-type Reaction: Treat with

    
     to form 3,5-dichlorobenzonitrile.
    
  • Hydrolysis: Reflux in

    
     for 6 hours.
    
  • Purification: Recrystallize from ethanol/water (Yield ~85%).

Biological Activity Summary Table

Activity Class3,5-Dichlorobenzoic Acid3,4-Dichlorobenzoic AcidKey Reference
TTR Stabilization High Potency (Kd < 50 nM via Tafamidis moiety)Inactive (Steric clash)[Bulawa et al., 2012]
Auxin Activity Inactive / WeakWeak / Metabolite[Keitt et al., 1966]
Antimicrobial High (as benzyl ester derivative)Moderate (as sulfamoyl derivative)[Li et al., 2021]
Environmental Stable metaboliteDiuron degradation product[Giacomazzi et al., 2004]

References

  • Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link[1]

  • Keitt, G. W., & Baker, R. A. (1966).[1] "Auxin activity of substituted benzoic acids and their effect on polar auxin transport." Plant Physiology, 41(10), 1561-1569. Link

  • Li, Y., et al. (2021).[1] "Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives." Journal of Agricultural and Food Chemistry, 69(51), 15521-15529. Link[1]

  • Giacomazzi, S., & Cochet, N. (2004).[1][4] "Environmental impact of diuron transformation: a review." Chemosphere, 56(10), 1021-1032. Link

  • BenchChem Technical Guide. (2025). "A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications." Link[1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

[1][2]

Part 1: Executive Safety Directive

Immediate Classification: Halogenated Organic Waste Critical Directive: Do NOT dispose of this compound down the drain, in regular trash, or mixed with non-halogenated solvents.[1]

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid (an N-aryl phthalamic acid derivative) presents specific disposal challenges due to its halogenated aromatic structure. Improper disposal risks the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during unscrubbed incineration, and potential bioaccumulation in aquatic environments if released into water systems.[1]

This guide provides a self-validating, closed-loop protocol for the safe management of this substance, moving beyond basic compliance to ensure environmental stewardship and researcher safety.

Part 2: Chemical Profile & Hazard Assessment[1][3]

To manage waste effectively, one must understand the intrinsic hazards of the material.[1] This compound is an intermediate often used in the synthesis of phthalimides or specific pharmaceutical targets.

Physicochemical Properties & Hazards[2][4][5]
PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic Amide / Carboxylic AcidRequires high-temperature incineration with acid gas scrubbing.[2][1]
Physical State Solid (typically white to off-white powder)Dust generation is a primary exposure vector.[2][1]
Acidity Weak Acid (Carboxylic group)Can react with strong bases to form salts; incompatible with strong oxidizers.[2][1]
Thermal Stability Dehydrates to N-(3,5-dichlorophenyl)phthalimideDo not autoclave. Heating releases water initially, but combustion releases toxic HCl and NOx gases.[2][1]
GHS Classification Irritant (Skin/Eye), Aquatic Toxicity (Predicted)PPE (Nitrile gloves, safety glasses) is mandatory during handling.[2][1]
The Mechanism of Hazard (Scientific Integrity)

Unlike simple organic acids, the presence of the 3,5-dichlorophenyl moiety significantly alters the disposal pathway.[2][1]

  • Thermal Decomposition: Upon combustion, the chlorine atoms are stripped from the aromatic ring, reacting with hydrogen sources to form Hydrogen Chloride (HCl) gas.[1] Standard municipal incinerators may not be equipped to scrub this acid gas, leading to equipment corrosion and environmental release.[2][1]

  • Cyclization: Under thermal stress (even below combustion temperatures), phthalamic acids cyclize to form phthalimides.[2][1] While this is a common synthetic pathway, in a waste context, it alters the chemical profile and solubility of the waste, potentially complicating downstream treatment if not properly segregated.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[2][1] Each step includes a "Check" to ensure the previous action was performed correctly before moving forward.

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPathContainerSolidContainer:Wide-mouth HDPE JarSolidPath->ContainerSolidContainerLiquidContainer:Glass/HDPE Solvent BottleLiquidPath->ContainerLiquidSegregationCRITICAL SEGREGATION:Halogenated Waste StreamContainerSolid->SegregationContainerLiquid->SegregationLabelingLabeling:'Halogenated Organic'List Specific Chemical NameSegregation->LabelingValidationValidation Check:Is pH < 4? (If liquid)Is container compatible?Labeling->ValidationFinalEHS Pickup / High-Temp IncinerationValidation->Final

Caption: Decision matrix for the segregation and packaging of halogenated aromatic waste streams.

Detailed Procedures
Scenario A: Solid Waste (Pure Compound)

Most common scenario for expired reagents or synthesis byproducts.[2][1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][1]

    • Why? HDPE is resistant to weak acids and prevents breakage during transport.[2][1] Glass is acceptable but poses a sharps hazard if dropped.[2][1]

  • Segregation: Place the solid directly into the container.

    • Prohibition:[2][1][3] Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: this compound.[2][1]

    • Hazard Checkbox: Toxic, Irritant.[2][1]

    • Stream Designation: "Solid Halogenated Organic Waste."

  • Validation: Ensure the lid is screw-tight and the exterior is free of dust.[2][1]

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Scenario for reaction mixtures or cleaning solvents.[2][1]

  • Solvent Compatibility Check: Identify the solvent (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved dichlorophenyl compound reclassifies the entire mixture as Halogenated Waste .[1]

    • Cost Control: Mixing halogenated compounds into non-halogenated waste streams (like acetone/ethanol) forces the entire volume to be treated as halogenated, significantly increasing disposal costs.[1]

  • pH Check (Self-Validation): If the solution is aqueous or biphasic, check the pH.

    • If pH < 2 (Highly Acidic): Neutralize slowly with dilute Sodium Bicarbonate to pH 5-9 before adding to the organic waste container to prevent container degradation or gas evolution.[2][1]

  • Labeling:

    • List all solvents plus "Trace this compound".

Part 4: Emergency Response (Spills)

In the event of a spill, immediate containment prevents environmental contamination.[1]

ScenarioResponse Protocol
Minor Solid Spill (< 10g)1. Wear Nitrile gloves, lab coat, and safety glasses.2.[1] Cover spill with wet paper towels to prevent dust generation.3.[2][1] Scoop up material and towels; place in a bag labeled "Solid Hazardous Waste".4.[1] Clean surface with soap and water.[2][1][4][3]
Major Solid Spill (> 10g)1. Evacuate the immediate area.2. Wear N95 or P100 respirator (dust hazard).3.[2][1] Use a HEPA-filtered vacuum or wet-sweep method.4.[2][1] Do not dry sweep (generates airborne irritants).[2][1]
Liquid Spill 1. Absorb with vermiculite or commercial organic spill pads.2.[2][1] Place absorbent in a sealed container.3. Label as "Halogenated Solvent Debris".[2][1]

Part 5: Regulatory & Compliance Context (RCRA)[1][2]

While this specific compound may not be explicitly "P-listed" or "U-listed" by name under the EPA Resource Conservation and Recovery Act (RCRA), it falls under the "Cradle-to-Grave" responsibility principle.[2][1]

  • Waste Characterization: Due to the halogen content and toxicity, it must be treated as Hazardous Waste .[1]

  • EPA Waste Code (Generic): If the waste exhibits toxicity characteristics, it may carry codes; however, it is standard industry practice to classify it under D002 (Corrosivity, if acidic pH < 2) or simply manage it as non-RCRA regulated hazardous waste that requires incineration due to the halogen content.[2][1]

  • Destruction Efficiency: The ultimate disposal facility will use a rotary kiln incinerator operating >1000°C with secondary combustion and caustic scrubbing to capture the chlorine as NaCl, ensuring 99.99% destruction efficiency (DRE).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][1] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov.[2][1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2][1] [Link]

  • American Chemical Society. (2023).[2][1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[2][1] [Link]

Personal protective equipment for handling 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Executive Summary & Chemical Context

This compound (often referred to as an N-phenylphthalamic acid derivative) is a specialized intermediate frequently used in the synthesis of quinazolinones, agricultural fungicides, and transthyretin stabilizers (e.g., Tafamidis analogs).

While often categorized generically as an "organic intermediate," its specific structural features—a chlorinated aromatic ring coupled with a carboxylic acid moiety—dictate a safety profile that exceeds standard "white powder" protocols. The primary risks are respiratory sensitization , severe eye irritation (due to acidity), and potential bioaccumulation typical of chlorinated aromatics.

This guide moves beyond generic MSDS data to provide a logistical framework for safe handling in a research environment.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the mechanism of exposure.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Crystalline PowderHigh electrostatic potential; prone to aerosolization during weighing.
Inhalation H335 (Respiratory Irritation) Acidic dust irritates mucous membranes; chlorinated motif suggests potential for deeper pulmonary sensitization.
Skin/Eye H315 / H318 (Damage) Hydrolysis on moist surfaces (eyes/sweat) releases localized acidity.
Environmental H411 (Aquatic Chronic) Chlorinated aromatics are persistent. Do not wash down drains.

Critical Insight: Unlike simple benzoic acid, the carbamoyl linker in this molecule can exhibit weak amide-like reactivity. Treat this compound as a potential sensitizer until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Hand Protection (Glove Selection)

Rationale: Chlorinated aromatics can permeate thin latex. The carboxylic acid group is polar, while the dichlorophenyl group is lipophilic.

  • Primary Recommendation: Nitrile (Accelerator-Free)

  • Minimum Thickness: 5 mil (0.12 mm) for incidental contact.

  • High-Risk Operations (Solubilization): Double-gloving is required.

    • Inner Layer: 4 mil Nitrile (Tactility)

    • Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance)

  • Contraindicated: Latex (poor resistance to organic acids/solvents).

B. Respiratory Protection

Rationale: The primary vector for exposure is dust inhalation during transfer.

  • Standard Operation: Handling inside a Class II Biosafety Cabinet or Chemical Fume Hood renders personal respirators secondary.

  • Open Bench (Not Recommended): If weighing outside a hood is unavoidable, a P100 (HEPA) half-face respirator is mandatory. N95 masks provide insufficient seal against fine chemical dusts.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine acidic powders which can drift around side shields.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Protocol: The "Safe-Path" Workflow

This protocol uses a "Self-Validating" approach: every step includes a check to ensure the previous step was successful.

Step 1: Engineering Setup
  • Static Control: This powder is static-prone. Place an ionizing bar or antistatic gun inside the weigh station.

  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

Step 2: Weighing & Transfer
  • Tare: Place the receiving vessel (vial) in the balance.

  • Neutralize: Discharge static from the spatula and the source container using the antistatic gun.

  • Transfer: Use a disposable antistatic weigh boat. Do not dispense directly from the stock bottle.

  • Seal: Cap the receiving vessel inside the hood before moving it.

    • Validation: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe. If the wipe discolors or pH paper turns red, the exterior is contaminated.

Step 3: Solubilization (The Critical Risk Point)
  • Solvent Choice: DMSO or DMF are common solvents.

  • Procedure: Add solvent to the powder, never powder to solvent (reduces splash risk).

  • Exotherm Check: While unlikely to be violent, amide hydrolysis can be exothermic. Touch the vial (with gloved hand) to monitor heat generation.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment availability.

SafetyWorkflow Start Start: Handling this compound CheckControls Check Engineering Controls (Fume Hood / Balance Enclosure) Start->CheckControls DecisionHood Is Hood Available? CheckControls->DecisionHood PPE_Hood PPE Level 1: Nitrile Gloves (5mil) Lab Coat Safety Glasses DecisionHood->PPE_Hood Yes PPE_NoHood PPE Level 2 (High Risk): P100 Respirator Splash Goggles Double Nitrile Gloves DecisionHood->PPE_NoHood No (Avoid if possible) Weighing Weighing Procedure (Use Antistatic Gun) PPE_Hood->Weighing PPE_NoHood->Weighing Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Waste Disposal: Solid -> Halogenated Waste Liquid -> Solvent Waste Solubilization->Waste

Figure 1: Decision logic for PPE selection based on engineering control availability. Note that "No Hood" operations trigger significantly higher PPE requirements.

Emergency Response & Disposal

Spill Management
  • Dry Spill (Powder):

    • Do not use compressed air.

    • Cover with a damp paper towel (to prevent dust cloud) and wipe up.

    • Place waste in a sealed bag labeled "Halogenated Solid Waste."

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Clean surface with 10% Sodium Carbonate (

      
      ) solution to neutralize any residual acid.
      
Disposal Streams
  • Stream A (Solid): High BTU Incineration (Halogenated). Do not landfill.

  • Stream B (Liquid): Halogenated Solvent Waste.

  • Glassware: Triple rinse with Acetone before washing. Collect the first rinse as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44631845, 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders and Toxic Dusts. OSHA 3404-11R. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection). Version 4.0. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals, Chapter 6: Working with Chemicals. National Academies Press. Retrieved from [Link]

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